CPTH6 hydrobromide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H16ClN3S |
|---|---|
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13+ |
InChI-Schlüssel |
FDFJAFXMIJWFOL-QGOAFFKASA-N |
Isomerische SMILES |
CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1 |
Kanonische SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CPTH6 Hydrobromide: A Technical Guide to a Gcn5/pCAF Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant small molecule inhibitor of the Gcn5 (KAT2A) and pCAF (KAT2B) histone acetyltransferases (HATs).[1] This in-depth technical guide provides a comprehensive overview of CPTH6, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on key signaling pathways. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting Gcn5/pCAF with CPTH6.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes crucial for epigenetic regulation. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins, they play a pivotal role in modulating chromatin structure and gene expression.[2] The Gcn5 and pCAF HATs, belonging to the GNAT (Gcn5-related N-acetyltransferase) family, are particularly implicated in various cellular processes, including cell cycle progression, DNA repair, and apoptosis.[3][4] Dysregulation of Gcn5 and pCAF activity has been linked to the pathogenesis of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[5]
CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a novel, cell-permeable inhibitor of Gcn5 and pCAF.[1] It has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, with a notable preferential activity against lung cancer stem-like cells.[1] This guide serves as a technical resource for the scientific community to facilitate further investigation into the biological activities and therapeutic applications of CPTH6.
Mechanism of Action
CPTH6 exerts its biological effects primarily through the direct inhibition of the enzymatic activity of Gcn5 and pCAF. This inhibition leads to a global reduction in histone acetylation, particularly on H3 and H4 histones, as well as hypoacetylation of non-histone proteins such as α-tubulin.[1] The consequence of this widespread protein hypoacetylation is the alteration of gene expression profiles and the disruption of cellular processes that are dependent on acetylation, ultimately leading to cell cycle arrest, apoptosis, and modulation of autophagy in cancer cells.
Quantitative Data
The inhibitory activity of CPTH6 has been quantified in various cancer cell lines, primarily through cell viability and proliferation assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of CPTH6 in different cellular contexts.
Table 1: In Vitro Cell Viability Inhibition by CPTH6 (72h treatment)
| Cell Line Type | Cell Line | IC50 (µM) |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 73 |
| H1299 | 65 | |
| Calu-1 | 77 | |
| A427 | 81 | |
| Calu-3 | 85 | |
| HCC827 | 205 | |
| H460 | 147 | |
| H1975 | 198 | |
| H1650 | 83 | |
| Lung Cancer Stem-like Cells (LCSCs) | LCSC136 | 21 |
| LCSC36 | 23 | |
| LCSC18 | 12 | |
| LCSC196 | 36 | |
| LCSC223 | 25 | |
| LCSC229 | 29 | |
| LCSC143 | 67 |
Data compiled from studies on NSCLC and patient-derived lung cancer stem-like cells.[1][6]
Table 2: Enzymatic Inhibition of Gcn5 and pCAF by CPTH6
| Enzyme | Substrate | CPTH6 Concentration | % Inhibition |
| Gcn5 | Histone H3 | 800 µM | Significant Inhibition |
| pCAF | Histone H3 | 800 µM | Significant Inhibition |
| p300 | Histone H3 | 800 µM | No Significant Inhibition |
| CBP | Histone H3 | 800 µM | No Significant Inhibition |
Data from a radioactive in vitro HAT assay. A specific IC50 value for enzymatic inhibition is not currently available in the public domain.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CPTH6.
Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of CPTH6. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating: Follow the same procedure as for the MTT assay (Step 1).[9][10]
-
Compound Treatment: Treat cells with CPTH6 as described for the MTT assay (Step 2).[9][10]
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[9][10]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[9][10]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[9][10]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of CPTH6 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones.
-
Protein Extraction: Treat cells with CPTH6 and harvest. Extract total protein or nuclear proteins using appropriate lysis buffers containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3, anti-actin) overnight at 4°C.[12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The inhibition of Gcn5 and pCAF by CPTH6 impacts several critical signaling pathways involved in cancer cell proliferation and survival. A key mechanism involves the modulation of transcription factors that are regulated by acetylation.
Gcn5/pCAF Signaling Network
Gcn5 and pCAF are involved in the acetylation of both histone and non-histone proteins, influencing a wide array of cellular processes. Key non-histone substrates include transcription factors such as c-MYC and p53. Acetylation can affect the stability, localization, and activity of these proteins. For instance, Gcn5-mediated acetylation of c-MYC enhances its stability and transcriptional activity, promoting the expression of genes involved in cell cycle progression. Conversely, p53 acetylation is crucial for its activation in response to DNA damage, leading to cell cycle arrest or apoptosis.
Caption: Gcn5/pCAF signaling pathway and the inhibitory effect of CPTH6.
Experimental Workflow for CPTH6 Characterization
The following diagram illustrates a typical workflow for evaluating the biological effects of CPTH6 in a cancer cell line.
Caption: Workflow for characterizing the in vitro effects of CPTH6.
Conclusion
This compound is a valuable chemical probe for studying the roles of Gcn5 and pCAF in normal physiology and disease. The data and protocols presented in this guide demonstrate its utility as a potent inhibitor of these HATs, leading to anti-cancer effects in various models. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and exploration of combination therapies. This technical guide provides a solid foundation for researchers to design and execute further investigations into this promising anti-cancer agent.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Complementary Roles of GCN5 and PCAF in Foxp3+ T-Regulatory Cells [mdpi.com]
- 5. Differential Effects of Histone Acetyltransferase GCN5 or PCAF Knockdown on Urothelial Carcinoma Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
The Biological Impact of CPTH6 Hydrobromide on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a novel small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting p300/CBP-associated factor (pCAF) and General control non-derepressible 5 (Gcn5). Emerging research has highlighted its potent anti-cancer properties, demonstrating a significant ability to inhibit cell viability, induce programmed cell death (apoptosis), and trigger cell cycle arrest across a range of cancer cell lines. Notably, CPTH6 shows preferential cytotoxicity towards lung cancer stem-like cells (LCSCs), a subpopulation of cells implicated in tumor initiation, progression, and therapeutic resistance. This document provides a comprehensive technical guide on the biological effects of CPTH6 on cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical cellular pathways.
Core Mechanism of Action: Histone Acetyltransferase Inhibition
CPTH6 exerts its primary biological effects by inhibiting the enzymatic activity of the Gcn5 and pCAF histone acetyltransferases.[1][2][3] These enzymes play a crucial role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone and non-histone proteins. This acetylation is critical for modulating chromatin structure and gene expression.
By inhibiting these HATs, CPTH6 leads to a state of histone hypoacetylation (specifically on H3 and H4 histones), which results in a more condensed chromatin structure, rendering it less accessible to transcription factors and leading to the downregulation of genes involved in cell proliferation and survival.[2] Furthermore, CPTH6 has been shown to inhibit the acetylation of non-histone proteins, such as α-tubulin, which is involved in microtubule stability and dynamics.[1][2][3]
Caption: Mechanism of CPTH6 as a HAT inhibitor leading to cellular effects.
Quantitative Analysis of Biological Effects
CPTH6 demonstrates a dose-dependent cytotoxic effect on various cancer cell lines. Its efficacy is particularly pronounced in lung cancer stem-like cells (LCSCs) when compared to established non-small cell lung cancer (NSCLC) cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of cancer cell lines to CPTH6 treatment over a 72-hour period.
| Cell Line Type | Cell Line Name | IC50 (µM) | Citation |
| NSCLC | A549 | 73 | [1] |
| H1299 | 65 | [1] | |
| Calu-1 | 77 | [1] | |
| A427 | 81 | [1] | |
| Calu-3 | 85 | [1] | |
| HCC827 | 205 | [1] | |
| H460 | 147 | [1] | |
| H1975 | 198 | [1] | |
| H1650 | 83 | [1] | |
| LCSC | LCSC18 | 12 | [4] |
| LCSC136 | 21 | [4] | |
| LCSC36 | 23 | [4] | |
| LCSC223 | 25 | [4] | |
| LCSC229 | 29 | [4] | |
| LCSC196 | 36 | [4] | |
| LCSC143 | 67 | [4] |
Key Cellular Consequences of CPTH6 Treatment
Induction of Apoptosis
A primary mechanism of CPTH6-induced cell death is the activation of the apoptotic program.[1][3][5] Studies in both leukemia and lung cancer cells have shown that CPTH6 triggers the mitochondrial pathway of apoptosis.[2] This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[2] This event initiates a caspase cascade, ultimately leading to programmed cell death. The anti-apoptotic proteins Bcl-2 and Bcl-xL have been shown to be involved in this process, with their overexpression conferring some resistance to CPTH6-induced apoptosis.[2]
Caption: Apoptotic signaling cascade initiated by CPTH6 treatment.
Cell Cycle Arrest
In addition to apoptosis, CPTH6 treatment leads to a concentration- and time-dependent inhibition of cell proliferation by inducing cell cycle arrest.[2] Flow cytometry analysis has revealed that exposure to CPTH6 causes an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding depletion of cells from the S and G2/M phases.[2] This arrest prevents cancer cells from replicating their DNA and dividing, thereby contributing to the overall anti-proliferative effect.
Modulation of Autophagy and Preferential Targeting of Cancer Stem Cells
CPTH6 has been reported to modulate the autophagic flux in tumor cells.[1][6] While the interplay is complex, studies suggest that both apoptosis and autophagy contribute to CPTH6-induced cytotoxicity.[4][6] Inhibition of both pathways simultaneously has been shown to block CPTH6-induced cell death more effectively than inhibiting either pathway alone.[6]
A significant finding is the preferential targeting of lung cancer stem-like cells (LCSCs) by CPTH6.[1][3][5][7] These cells are more sensitive to CPTH6-induced growth inhibition and apoptosis than their differentiated counterparts.[1][3] Treatment with CPTH6 also leads to a reduction in the expression of stemness markers, such as CD133 and aldehyde dehydrogenase (ALDH) activity.[6] In vivo studies have confirmed these findings, showing that CPTH6 can inhibit the growth of LCSC-derived xenografts and reduce the cancer stem cell population within tumors.[1][3][6][7]
Experimental Protocols and Methodologies
The following are summarized protocols for key experiments used to characterize the biological effects of CPTH6.
Cell Viability Assay (MTT / CellTiter-Glo®)
-
Objective: To determine the dose-dependent effect of CPTH6 on the viability of cancer cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of CPTH6 (e.g., 10 to 200 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis and distinguish it from necrosis.
-
Protocol:
-
Treat cells with CPTH6 at various concentrations and time points.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis
-
Objective: To detect changes in the expression and post-translational modification (acetylation) of specific proteins.
-
Protocol:
-
Treat cells with CPTH6 for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., acetylated α-tubulin, acetylated Histone H3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: General workflow for in vitro analysis of CPTH6 effects.
Conclusion
This compound is a potent anti-cancer agent that functions primarily through the inhibition of pCAF and Gcn5 histone acetyltransferases. Its biological effects are multifaceted, including the robust induction of apoptosis via the mitochondrial pathway, G0/G1 cell cycle arrest, and a significant reduction in cancer cell viability. The preferential targeting of lung cancer stem-like cells makes CPTH6 a particularly promising candidate for overcoming therapeutic resistance and preventing tumor relapse. The data and protocols presented herein provide a foundational guide for further research and development of CPTH6 and other HAT inhibitors as a novel class of epigenetic cancer therapeutics.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [publicatt.unicatt.it]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
The Thiazole Derivative CPTH6: A Technical Guide to its Apoptosis-Inducing Mechanism in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a novel small molecule that has demonstrated significant potential as an anti-leukemic agent. This technical guide provides an in-depth overview of the mechanism by which CPTH6 induces apoptosis in leukemia cells. By specifically inhibiting the histone acetyltransferases (HATs) Gcn5 and pCAF, CPTH6 triggers a cascade of molecular events, including histone hypoacetylation, cell cycle arrest, and the activation of the intrinsic mitochondrial apoptotic pathway. This document details the core signaling pathways, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating this compound.
Core Mechanism of Action
CPTH6 selectively inhibits the enzymatic activity of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases.[1][2][3] This inhibition leads to a global reduction in the acetylation of histone H3 and H4 tails, as well as the non-histone protein α-tubulin.[1][3] The resulting hypoacetylation of chromatin is associated with transcriptional changes that ultimately drive leukemia cells towards apoptosis. The apoptotic response is primarily mediated through the mitochondrial pathway.[1][3]
Signaling Pathways
The molecular cascade initiated by CPTH6 in leukemia cells is multifaceted, involving the inhibition of epigenetic modifiers, cell cycle regulators, and the core apoptotic machinery.
Epigenetic and Apoptotic Signaling Cascade
CPTH6 treatment disrupts the balance of histone acetylation, leading to the activation of the mitochondrial apoptotic pathway. This involves a decrease in the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade.[1][3] Key executioner caspases, including caspase-3 and caspase-9, are activated, leading to the cleavage of essential cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.[1][2] The process is also regulated by members of the Bcl-2 family of proteins, with studies showing that overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL can confer resistance to CPTH6-induced apoptosis.[1][3]
Impact on Cell Cycle Progression
In addition to inducing apoptosis, CPTH6 causes a significant perturbation of the cell cycle in acute myeloid leukemia (AML) cells. Treatment leads to an accumulation of cells in the G0/G1 phase and a corresponding depletion of cells in the S and G2/M phases.[1][3] This cell cycle arrest is a crucial component of its anti-proliferative effect.
Quantitative Data
The efficacy of CPTH6 has been quantified across various leukemia cell lines, primarily the human AML cell lines U-937 and HL-60.
Table 1: Effect of CPTH6 on HAT Activity
| Enzyme Target | CPTH6 Concentration | % Inhibition of Activity | Reference |
| Gcn5 | 800 µmol/L | ~80% | [1][2] |
| pCAF | 800 µmol/L | ~75% | [1][2] |
| p300 | 800 µmol/L | No significant inhibition | [1][2] |
| CBP | 800 µmol/L | No significant inhibition | [1][2] |
Table 2: Viability of Leukemia Cells after CPTH6 Treatment
| Cell Line | Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) | Reference |
| U-937 | 5 µmol/L | ~95% | ~85% | ~70% | [1][2] |
| 10 µmol/L | ~90% | ~75% | ~55% | [1][2] | |
| 50 µmol/L | ~70% | ~45% | ~25% | [1][2] | |
| 100 µmol/L | ~50% | ~30% | ~15% | [1][2] | |
| HL-60 | 5 µmol/L | ~98% | ~90% | ~80% | [1][2] |
| 10 µmol/L | ~95% | ~80% | ~65% | [1][2] | |
| 50 µmol/L | ~80% | ~55% | ~35% | [1][2] | |
| 100 µmol/L | ~60% | ~40% | ~20% | [1][2] | |
| Data are estimated averages from published graphical representations. |
Table 3: Induction of Apoptosis in U-937 Cells (Annexin V Assay)
| Concentration | 24h (% Apoptotic Cells) | 48h (% Apoptotic Cells) | 72h (% Apoptotic Cells) | Reference |
| 10 µmol/L | ~10% | ~15% | ~25% | [4] |
| 50 µmol/L | ~20% | ~35% | ~50% | [4] |
| 100 µmol/L | ~30% | ~55% | ~70% | [4] |
| Data represents the sum of early and late apoptotic cells and are estimated averages from published graphical representations. |
Experimental Protocols
The following protocols are representative methodologies for studying the effects of CPTH6 on leukemia cells.
Cell Culture
-
Cell Lines: Human acute myeloid leukemia cell lines U-937 and HL-60.
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
Histone Acetyltransferase (HAT) Activity Assay (Radioactive Method)
This protocol is based on the method used to determine the inhibitory effect of CPTH6 on recombinant HATs.[1][2]
References
The Role of CPTH6 Hydrobromide in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant inhibitor of p300/CBP-associated factor (pCAF) and General control non-depressible 5 (Gcn5) histone acetyltransferases (HATs). This technical guide provides an in-depth analysis of the role of CPTH6 in inducing cell cycle arrest, primarily focusing on its mechanism of action in cancer cells. Through the inhibition of Gcn5 and pCAF, CPTH6 modulates the acetylation status of histone and non-histone proteins, leading to the disruption of cell cycle progression, predominantly causing an arrest in the G0/G1 phase. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Epigenetic modifications are critical regulators of gene expression and cellular processes, with histone acetylation playing a pivotal role in chromatin structuring and transcriptional activation. Histone acetyltransferases (HATs) are key enzymes in this process, and their dysregulation is frequently implicated in the pathogenesis of cancer. CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide has been identified as a potent inhibitor of the Gcn5 and pCAF members of the HAT family.[1][2] By reducing the acetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin, CPTH6 exhibits cytotoxic effects against various cancer cell lines.[1][2] A significant component of its anti-neoplastic activity is the induction of cell cycle arrest, which prevents the proliferation of malignant cells.[1] This guide focuses on the molecular mechanisms underpinning CPTH6-induced cell cycle arrest, providing a technical overview for scientific professionals.
Quantitative Effects of CPTH6 on Cell Cycle Distribution
The primary effect of CPTH6 on the cell cycle is the induction of a G0/G1 phase arrest in susceptible cancer cell lines, particularly those of hematopoietic origin. This is characterized by an accumulation of cells in the G0/G1 phase and a corresponding depletion of cells in the S and G2/M phases. In other cell types, such as lung cancer stem-like cells (LCSCs), CPTH6 treatment leads to a significant increase in the sub-G1 population, which is indicative of apoptosis.[3]
Table 1: Effect of CPTH6 on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Cell Lines
Data extracted from Trisciuoglio et al., Clinical Cancer Research, 2012.[1]
| Cell Line | Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| U-937 | Control (24h) | 2.1 | 54.3 | 33.1 | 10.5 |
| 100 µM CPTH6 (24h) | 4.8 | 70.1 | 18.5 | 6.6 | |
| Control (48h) | 2.5 | 52.1 | 35.2 | 10.2 | |
| 100 µM CPTH6 (48h) | 14.7 | 68.5 | 10.3 | 6.5 | |
| HL-60 | Control (24h) | 1.8 | 51.2 | 34.1 | 12.9 |
| 100 µM CPTH6 (24h) | 3.2 | 65.4 | 22.3 | 9.1 | |
| Control (48h) | 2.2 | 49.8 | 36.5 | 11.5 | |
| 100 µM CPTH6 (48h) | 10.1 | 72.3 | 11.2 | 6.4 |
Table 2: IC50 Values of CPTH6 in Various Cancer Cell Lines (72h treatment)
| Cell Line Type | Cell Line | IC50 (µM) | Citation |
| Lung Cancer Stem-like Cells | LCSC18 | 12 | [3] |
| LCSC136 | 21 | [3] | |
| LCSC36 | 23 | [3] | |
| Non-Small Cell Lung Cancer | H1299 | 65 | [4] |
| A549 | 73 | [4] | |
| Calu-1 | 77 | [4] |
Signaling Pathway of CPTH6-Induced G0/G1 Arrest
CPTH6-induced cell cycle arrest is a multi-faceted process initiated by the inhibition of Gcn5 and pCAF acetyltransferase activity. This leads to downstream effects on key regulators of the G1/S transition. The proposed signaling pathway culminates in the hypophosphorylation of the Retinoblastoma protein (Rb), a critical gatekeeper of the cell cycle.
Pathway Description:
-
HAT Inhibition: CPTH6 directly inhibits the catalytic activity of Gcn5 and pCAF.
-
Transcriptional Regulation: Gcn5 is a known co-activator for the E2F1 transcription factor. Inhibition of Gcn5-mediated histone acetylation at the promoters of E2F target genes, including E2F1 itself, leads to reduced transcription.
-
Protein Stability: pCAF can acetylate the CDK inhibitor p27Kip1, which targets it for degradation. Inhibition of pCAF by CPTH6 is proposed to increase the stability and accumulation of p27Kip1 protein.[1]
-
CDK Inhibition: The accumulated p27Kip1 binds to and inhibits the activity of Cyclin E/CDK2 complexes, which are essential for the G1/S transition.
-
Rb Hypophosphorylation: The inhibition of Cyclin E/CDK2 activity prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).
-
G1 Arrest: In its active, hypophosphorylated state, Rb remains bound to E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry. This results in a robust G0/G1 cell cycle arrest.[1]
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the pellet with ice-cold PBS, and resuspend in a small volume of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect and quantify the levels of specific proteins involved in cell cycle regulation (e.g., p27, Rb, E2F4).
Methodology:
-
Protein Extraction: After treatment with CPTH6, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p27Kip1, mouse anti-Rb).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. Use a loading control like β-actin or HSP72/73 to normalize the results.[1]
Conclusion
This compound represents a promising class of anti-cancer compounds that function by targeting the epigenetic machinery of tumor cells. Its ability to inhibit Gcn5 and pCAF histone acetyltransferases provides a direct mechanism for inducing cell cycle arrest at the G0/G1 checkpoint, particularly in hematological malignancies. The pathway involves the stabilization of the CDK inhibitor p27Kip1 and the maintenance of the Rb protein in its active, growth-suppressive state. For other cancers, such as lung cancer stem-like cells, CPTH6 appears to primarily drive cells into apoptosis. This technical guide provides the foundational data, mechanistic insights, and experimental frameworks necessary for the further investigation and potential therapeutic development of CPTH6 and other HAT inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCAF regulates the stability of the transcriptional regulator and cyclin-dependent kinase inhibitor p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
CPTH6 Hydrobromide: A Technical Guide to its Impact on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide, a thiazole (B1198619) derivative, has been identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and pCAF.[1][2][3] Beyond its established roles in inducing apoptosis and cell cycle arrest in cancer cells, CPTH6 exerts a significant and distinct impact on the cellular process of autophagy.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which CPTH6 modulates autophagy, presenting key quantitative data and detailed experimental protocols. This document demonstrates that CPTH6 blocks basal autophagy at a late stage by impairing autophagosome degradation, a process linked to the inhibition of α-tubulin acetylation.[4][5] This mechanism is notably non-canonical, being independent of Beclin-1 while still requiring Atg-7.[4][5]
Mechanism of Action: Inhibition of Autophagic Flux
CPTH6 disrupts the autophagy pathway not by preventing the formation of autophagosomes, but by inhibiting their subsequent maturation and degradation. This leads to an accumulation of autophagic vesicles and associated markers within the cell.[4]
Blockade of Late-Stage Autophagy
A Non-Canonical, Beclin-1 Independent Pathway
The initiation of canonical autophagy typically requires the activity of a complex containing Beclin-1. However, the effects of CPTH6 on autophagy are observed even when Beclin-1 is silenced, indicating a non-canonical mechanism.[4][5] In contrast, the elongation of the autophagosomal membrane, which requires the protein Atg-7, is necessary for the CPTH6-induced accumulation of autophagic markers.[4][5] This suggests that CPTH6's effects occur downstream of autophagosome elongation.
Role of α-Tubulin Acetylation
CPTH6 is a known inhibitor of the histone acetyltransferases Gcn5 and pCAF.[3] This activity extends to non-histone proteins, including α-tubulin. CPTH6 treatment has been shown to decrease the acetylation of α-tubulin.[4] The functional link between this event and the observed autophagy inhibition is demonstrated by experiments where the acetyltransferase ATAT1 is silenced. In these cells, CPTH6 fails to increase autophagic markers, suggesting that the hypoacetylation of α-tubulin is a key mediating step in the CPTH6-induced blockage of autophagy.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of CPTH6's impact on autophagy and a typical experimental workflow for its investigation.
Quantitative Data Summary
The following tables summarize the quantitative effects of CPTH6 on autophagy markers in various cancer cell lines.
Table 1: Effect of CPTH6 on LC3B-II Protein Levels Data represents the fold increase in LC3B-II levels relative to untreated control cells after 72 hours of treatment, as determined by densitometric analysis of Western blots.
| Cell Line | CPTH6 Concentration (µM) | LC3B-II Fold Increase (Mean ± SEM) |
| H1299 (Lung Carcinoma) | 100 | ~3.5 ± 0.4[6] |
| M14 (Melanoma) | 50 | ~4.0 ± 0.5[6] |
| A2780 (Ovary Carcinoma) | 50 | ~2.5 ± 0.3[6] |
| U-937 (Leukemia) | 25 | ~3.0 ± 0.3[6] |
Table 2: Effect of CPTH6 on Autophagosome Formation in H1299 Cells Data represents the percentage of cells positive for autophagosomal structures (EGFP-LC3B puncta) after treatment with 100 µM CPTH6.
| Treatment Time | % of Cells with EGFP-LC3B Puncta (Mean ± SEM) |
| 24 hours | ~35% ± 4%[6] |
| 48 hours | ~45% ± 5%[6] |
| 72 hours | ~55% ± 6%[6] |
Table 3: Autophagic Flux Analysis with CPTH6 and Late-Stage Inhibitors Data from H1299 cells treated for indicated times.
| Treatment | LC3B-II Levels (Relative to Control) | p62 Levels (Relative to Control) |
| CPTH6 (100 µM) | Increased[9] | Increased[4] |
| Chloroquine (CQ, 25 µM) | Increased[9] | Increased |
| CPTH6 + CQ | No significant further increase vs. single agents[9] | Increased |
| Bafilomycin A1 (Baf A1) | Increased[9] | Increased |
| CPTH6 + Baf A1 | No significant further increase vs. single agents[9] | Increased |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CPTH6 on autophagy.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines such as H1299 (non-small cell lung cancer), M14 (melanoma), and U-937 (acute myeloid leukemia) are commonly used.[4] H1299 and M14 cells stably expressing EGFP-LC3B are utilized for fluorescence microscopy.[5][6]
-
This compound: The compound is dissolved in a suitable solvent like DMSO to prepare a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 25-100 µM).[4]
-
Other Reagents: Bafilomycin A1 (2.5 nM), Chloroquine (25 µM), and 3-Methyladenine (1 mM) are used for autophagic flux and mechanism studies.[9][10]
Western Blot Analysis for Autophagy Markers
-
Cell Lysis: After treatment with CPTH6 for the desired time (e.g., 24-72 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated on a 12-15% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. They are then incubated overnight at 4°C with primary antibodies against LC3B (to detect both LC3B-I and LC3B-II) and p62. An antibody against a housekeeping protein (e.g., HSP72/73 or β-actin) is used as a loading control.[6]
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ) to quantify the fold change in LC3B-II and p62 levels, normalized to the loading control.[6]
Fluorescence Microscopy for EGFP-LC3B Puncta
-
Cell Seeding and Treatment: H1299 or M14 cells stably expressing the EGFP-LC3B fusion protein are seeded on glass coverslips in a 24-well plate. After adherence, they are treated with CPTH6.
-
Fixation and Mounting: At the end of the treatment period, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then washed again. Coverslips are mounted onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image Acquisition: Images are captured using a fluorescence microscope equipped with appropriate filters for GFP and DAPI. Multiple fields of view are randomly selected for each condition.
-
Quantification: The number of cells exhibiting a punctate EGFP-LC3B pattern (e.g., more than 10 distinct puncta per cell) is counted and expressed as a percentage of the total number of cells (at least 200 cells counted per condition).[5]
siRNA-Mediated Gene Silencing
-
Transfection: Cells are transfected with small interfering RNAs (siRNAs) targeting specific genes (e.g., BECN1, ATG7, ATAT1) or with a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Post-Transfection Culture: Cells are cultured for 48-72 hours post-transfection to ensure efficient knockdown of the target protein. Knockdown efficiency is confirmed by Western blot.
-
CPTH6 Treatment and Analysis: The transfected cells are then treated with CPTH6, and the impact on autophagy markers (LC3B-II, p62) is assessed by Western blot as described in section 4.2.[4][5]
Conclusion
This compound impairs autophagy by blocking the degradation of autophagosomes in a manner that is dependent on Atg-7 and linked to the acetylation status of α-tubulin. This non-canonical, Beclin-1 independent mechanism distinguishes it from many classical autophagy modulators. The detailed data and protocols provided herein offer a comprehensive resource for researchers investigating the intricate relationship between HAT inhibition, microtubule dynamics, and autophagic flux, and for those exploring the therapeutic potential of targeting these pathways in disease.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thiazole derivative CPTH6 impairs autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of autophagy in cancer: from molecular mechanism to therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to CPTH6 Hydrobromide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide is a potent and specific inhibitor of the GCN5 and pCAF histone acetyltransferases (HATs), demonstrating significant promise as an anti-cancer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and development.
Chemical Structure and Properties
This compound, formally known as 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, is a thiazole (B1198619) derivative with a well-defined chemical structure.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide | [1] |
| CAS Number | 2321332-57-2 | [1] |
| Molecular Formula | C₁₅H₁₆ClN₃S • HBr | [1] |
| Formula Weight | 386.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 0.5 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL | [1] |
| SMILES | ClC(C=C1)=CC=C1C2=CSC(N/N=C3CCC(C)C\3)=N2.Br | [1] |
| Stability | ≥ 4 years | [1] |
Mechanism of Action and Biological Activity
This compound selectively inhibits the lysine (B10760008) acetyltransferase activity of GCN5 and pCAF, with no significant effect on other HATs like p300 or CBP.[1][2] This targeted inhibition leads to a reduction in the acetylation of both histone (H3 and H4) and non-histone proteins, such as α-tubulin.[3][4] The downstream consequences of this activity are multifaceted and contribute to its anti-cancer effects.
Signaling Pathway: Induction of Apoptosis
CPTH6 induces apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).[3][5][6] The apoptotic cascade is initiated through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytosol.[3] This process is also influenced by the Bcl-2 family of proteins, with overexpression of Bcl-2 and Bcl-xL showing a protective effect against CPTH6-induced apoptosis.[3]
Effects on Cancer Cells
The biological impact of CPTH6 on cancerous cells is summarized in the table below.
| Biological Effect | Description | References |
| Histone Hypoacetylation | Reduces acetylation of H3 and H4 histones. | [1][3] |
| α-Tubulin Hypoacetylation | Decreases acetylation of α-tubulin. | [1][3] |
| Cell Cycle Arrest | Induces cell cycle arrest in the G0/G1 phase. | [1][3] |
| Apoptosis Induction | Activates the mitochondrial pathway of apoptosis. | [3][5] |
| Inhibition of Angiogenesis | Impairs angiogenesis-related functions in endothelial cells. | [7][8] |
| Autophagy Modulation | Increases autophagic features in some cancer cell lines. | [5] |
| Anti-Cancer Stem Cell Activity | Preferentially targets lung cancer stem-like cells. | [4][6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
Histone Acetyltransferase (HAT) Activity Assay
This protocol is a generalized procedure based on radioactive and colorimetric assays described in the literature.
Materials:
-
Recombinant human GCN5 and pCAF enzymes
-
Histone H3 or a suitable peptide substrate
-
[³H]acetyl-CoA (for radioactive assay)
-
Colorimetric HAT assay kit components
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assay)
-
Microplate reader (for colorimetric assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the respective HAT enzyme (GCN5 or pCAF).
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [³H]acetyl-CoA (for radioactive assay) or acetyl-CoA (for colorimetric assay).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
For radioactive assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer to remove unincorporated [³H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
For colorimetric assay: Follow the kit manufacturer's instructions for developing and reading the signal on a microplate reader.
-
Calculate the percentage of HAT activity inhibition relative to the vehicle control.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol outlines a general procedure for assessing the effect of CPTH6 on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., U-937, HL-60, A549)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Express the results as a percentage of viable cells compared to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Histone Acetylation
This protocol is for the detection of changes in histone acetylation levels.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone levels to the total histone levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer activity of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of GCN5 and pCAF in cellular processes and a promising candidate for further development as an anti-cancer therapeutic. Its specific mechanism of action and demonstrated efficacy in preclinical models warrant continued investigation. This guide provides a foundational resource for researchers to design and execute further studies on this compelling molecule.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
CPTH6 Hydrobromide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 hydrobromide (3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide) is a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2] By inhibiting these key epigenetic modulators, this compound induces histone hypoacetylation, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] It has also been shown to impair autophagy, a cellular degradation process, by blocking the maturation of autophagosomes.[3] This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, compiled from available data and literature on structurally similar compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆ClN₃S · HBr |
| Molecular Weight | 386.7 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| UV/Vis. λmax | 250, 278 nm |
| Solubility | - DMSO: ~25 mg/mL- DMF: ~25 mg/mL- Ethanol: ~0.5 mg/mL- DMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL |
Stability and Storage Conditions
Proper storage and handling are critical to maintain the integrity and activity of this compound. The following sections detail the recommended storage conditions and available stability data.
Recommended Storage
This compound should be stored under the following conditions:
-
Solid Form: The crystalline solid is stable for at least four years when stored at -20°C.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.
-
In Solution: Stock solutions of this compound can be prepared in organic solvents such as DMSO or DMF. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4] If storage of solutions is necessary, it is advisable to aliquot and freeze them at -80°C to minimize degradation.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Protect from light and moisture. |
| Organic Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | -80°C (short-term) | Not recommended for more than one day | Prepare fresh for each use. |
Potential Degradation Pathways
While specific forced degradation studies for this compound are not publicly available, insights into its potential degradation pathways can be inferred from studies on structurally similar thiazolylhydrazone derivatives.[4][5][6] The hydrazone and thiazole (B1198619) moieties are susceptible to degradation under certain stress conditions.
-
Hydrolysis: The hydrazone bond may be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This would lead to the cleavage of the molecule into its constituent aldehyde/ketone and hydrazine (B178648) fragments.
-
Oxidation: The thiazole ring and the hydrazone group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability testing as per ICH Q1B guidelines is recommended to assess the light sensitivity of new drug substances.[7][8]
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are not available in the published literature. However, a stability-indicating analytical method can be developed and validated based on methodologies used for similar compounds.[4][5][6]
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable technique for developing a stability-indicating assay for this compound. The following is a proposed starting point for method development, based on a method for a similar thiazolylhydrazone derivative.[4]
Table 3: Proposed HPLC Method Parameters for Stability Testing
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm (based on λmax) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Forced Degradation Study Protocol
To establish the degradation profile and validate the stability-indicating nature of the analytical method, forced degradation studies should be performed. The following conditions are recommended based on ICH guidelines:
-
Acid Hydrolysis: 1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples should be analyzed at appropriate time points to track the formation of degradation products and the loss of the parent compound.
Signaling Pathways and Experimental Workflows
CPTH6 Mechanism of Action: Inhibition of Gcn5/pCAF
CPTH6 selectively inhibits the histone acetyltransferase activity of Gcn5 and pCAF.[1][9] This leads to a decrease in the acetylation of histones (H3 and H4) and other proteins like α-tubulin.[1][2] Hypoacetylation of histones results in a more condensed chromatin structure, leading to the repression of gene transcription. This ultimately contributes to the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
Investigating the Downstream Targets of CPTH6 Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a promising anti-cancer agent due to its specific inhibition of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). By impeding the activity of these crucial epigenetic modifiers, CPTH6 triggers a cascade of downstream events culminating in cell cycle arrest, apoptosis, and modulation of autophagy in various cancer models, with a pronounced efficacy against cancer stem-like cells. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing the modulated signaling pathways, summarizing key quantitative data, and providing established experimental protocols for its investigation.
Introduction
Histone acetyltransferases (HATs) are a family of enzymes that play a critical role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Gcn5 (KAT2A) and pCAF (KAT2B) are two well-characterized HATs that are often dysregulated in cancer, making them attractive therapeutic targets.
CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a potent and specific inhibitor of Gcn5 and pCAF.[1][2] Its mechanism of action revolves around the reduction of histone and non-histone protein acetylation, which in turn affects a multitude of cellular processes. This guide delves into the downstream consequences of CPTH6-mediated HAT inhibition.
Primary Molecular Targets of this compound
The primary and direct targets of this compound are the histone acetyltransferases Gcn5 and pCAF.[1][2] By inhibiting these enzymes, CPTH6 sets in motion a series of downstream effects.
Downstream Signaling Pathways and Cellular Processes Modulated by CPTH6
Induction of Apoptosis via the Mitochondrial Pathway
A primary and well-documented downstream effect of CPTH6 is the induction of apoptosis, primarily through the intrinsic mitochondrial pathway.[1][3] This process involves a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of a cascade of caspases.
Key molecular events in CPTH6-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: CPTH6-induced apoptosis is influenced by the anti-apoptotic proteins Bcl-2 and Bcl-xL. Overexpression of these proteins can confer resistance to CPTH6-mediated cell death.[3]
-
Caspase Activation: Treatment with CPTH6 leads to the cleavage and activation of initiator caspases (e.g., procaspase-9) and executioner caspases (e.g., procaspases-3 and -8).[2]
-
PARP Cleavage: Activated executioner caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][4]
-
DNA Damage Response: CPTH6 treatment has been shown to induce the phosphorylation of H2AX (γH2AX), indicating a DNA damage response which can be a trigger for apoptosis.[4]
Cell Cycle Arrest at G0/G1 Phase
CPTH6 treatment consistently leads to an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding depletion of cells in the S and G2/M phases.[2][3] This cell cycle arrest is a direct consequence of HAT inhibition, which is expected to alter the expression of key cell cycle regulatory proteins. However, specific studies detailing the effects of CPTH6 on the expression or activity of cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors (e.g., p21, p27) are currently limited. This remains a key area for future investigation to fully elucidate the mechanism of CPTH6-induced cell cycle arrest.
Modulation of Autophagy
In addition to apoptosis, CPTH6 has been reported to modulate the autophagic flux in cancer cells.[4][5] The interplay between CPTH6-induced apoptosis and autophagy is complex and appears to be cell-type dependent. In some contexts, the inhibition of both pathways is required to completely block CPTH6-induced cell death, suggesting a degree of crosstalk and potential compensatory mechanisms.[5]
Reduction of Cancer Stem Cell Phenotype
CPTH6 has shown preferential activity against lung cancer stem-like cells (LCSCs).[4][6] Treatment with CPTH6 leads to a reduction in the expression of cancer stem cell markers such as CD133 and a decrease in aldehyde dehydrogenase (ALDH) activity.[4][5] This suggests that CPTH6 can target the subpopulation of cancer cells responsible for tumor initiation, progression, and relapse.
Quantitative Data on CPTH6 Activity
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: IC50 Values of CPTH6 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) at 72h |
| A549 | 73 |
| H1299 | 65 |
| Calu-1 | 77 |
| A427 | 81 |
| Calu-3 | 85 |
| HCC827 | 205 |
| H460 | 147 |
| H1975 | 198 |
| H1650 | 83 |
| Data from Di Martile et al. (2016).[4] |
Table 2: Induction of Apoptosis in Lung Cancer Stem-like Cells (LCSCs)
| Cell Line | Treatment | % of Annexin V Positive Cells |
| LCSC136 | Untreated | ~5% |
| LCSC136 | 30µM CPTH6 (72h) | ~30% |
| LCSC136 | 50µM CPTH6 (72h) | ~80% |
| Data from Di Martile et al. (2016).[4] |
Table 3: In Vivo Tumor Growth Inhibition and Apoptosis Induction
| Treatment Group | Proliferation Index | Apoptotic Index |
| Untreated LCSC136 Xenografts | 21.6% | 3.65% |
| CPTH6-treated LCSC136 Xenografts | 8.8% | 35.5% |
| Data from Di Martile et al. (2016).[4] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of CPTH6 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for the desired time period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CPTH6 for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Histone Acetylation
This protocol is used to detect changes in the acetylation levels of specific histone proteins.
Materials:
-
This compound
-
Target cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with CPTH6, then lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Gene Expression and Proteomic Analysis: Avenues for Future Research
While the effects of CPTH6 on specific proteins and cellular processes have been investigated, comprehensive, unbiased screening of its impact on the transcriptome and proteome is a critical next step. Techniques such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics would provide a global view of the downstream targets of CPTH6. Such studies would be invaluable for:
-
Identifying novel downstream effector genes and proteins: Uncovering previously unknown targets of CPTH6 could reveal new mechanisms of its anti-cancer activity.
-
Elucidating the precise mechanisms of cell cycle arrest: Identifying the specific cyclins, CDKs, and CDK inhibitors affected by CPTH6 would provide a more complete picture of its cell cycle effects.
-
Discovering biomarkers of response: Gene expression or protein signatures that correlate with sensitivity to CPTH6 could be used to identify patient populations most likely to benefit from this therapy.
-
Investigating effects on other signaling pathways: Global analyses may reveal that CPTH6 modulates other critical cancer-related pathways, such as NF-κB, STAT, or MAPK signaling, through its influence on protein acetylation.
Conclusion
This compound is a potent inhibitor of the Gcn5 and pCAF histone acetyltransferases with significant anti-cancer activity. Its primary downstream effects include the induction of apoptosis via the mitochondrial pathway, G0/G1 cell cycle arrest, and the targeting of cancer stem-like cells. While the core mechanisms of action are becoming clearer, further in-depth studies, particularly in the areas of global gene expression and proteomic analysis, are necessary to fully delineate the complete network of downstream targets and to realize the full therapeutic potential of this promising compound. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CPTH6 Hydrobromide on Histone H3 and H4 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 (3-methyl-cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl)]hydrazone) hydrobromide is a synthetic small molecule that has garnered significant attention in cancer research for its activity as a histone acetyltransferase (HAT) inhibitor. This document provides a comprehensive technical overview of the effects of CPTH6 on the acetylation of core histone proteins H3 and H4. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and illustrates the associated signaling pathways. This guide is intended to serve as a resource for researchers investigating epigenetic modulators and for professionals involved in the development of novel anti-cancer therapeutics.
Mechanism of Action: Selective Inhibition of GCN5/pCAF
CPTH6 functions as a selective inhibitor of the GNAT (Gcn5-related N-acetyltransferase) family of histone acetyltransferases, specifically targeting Gcn5 (General control non-derepressible 5, also known as KAT2A) and pCAF (p300/CBP-associated factor, also known as KAT2B).[1][2][3][4] In vitro enzymatic assays have demonstrated that CPTH6 significantly reduces the HAT activity of both Gcn5 and pCAF.[4] Conversely, the compound shows minimal to no inhibitory effect on the HAT activity of other acetyltransferases like p300 and CBP, highlighting its specificity.[4] This selective inhibition of Gcn5 and pCAF leads to a global reduction in the acetylation of their primary substrates, including histones H3 and H4.[4][5]
Quantitative Effects on Histone H3 and H4 Acetylation
Treatment of various cancer cell lines with CPTH6 results in a dose- and time-dependent decrease in the global acetylation levels of histone H3 and H4.[4][5] This effect has been consistently observed across different cancer types, including leukemia and non-small cell lung cancer (NSCLC).[1][4] The reduction in acetylation is not limited to histones; CPTH6 also decreases the acetylation of other proteins, notably α-tubulin.[1][3]
Studies have demonstrated specific reductions in acetylation at key lysine (B10760008) residues on the N-terminal tails of these histones. Western blot analyses have confirmed decreased acetylation of histone H3 at lysines 9 and 14 (H3K9/14ac) and lysine 18 (H3K18ac), as well as pan-acetylation of histone H4 (at lysines 5, 8, 12, and 16).[3]
The following tables summarize the quantitative data from key studies on the effect of CPTH6 on protein acetylation and cell viability.
Table 1: Effect of CPTH6 on Histone H3 Acetylation in Lung Cancer Stem-like Cells (LCSCs)
| Cell Line | Treatment | Duration | % Reduction in H3 Acetylation (approx.) | Reference |
| LCSC136 | 50µM CPTH6 | 24 hours | 45% | [1] |
Table 2: IC50 Values of CPTH6 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 at 72h (µM) | Reference |
| A549 | 73 | [1] |
| H1299 | 65 | [1] |
| Calu-1 | 77 | [1] |
| A427 | 81 | [1] |
| Calu-3 | 85 | [1] |
| HCC827 | 205 | [1] |
| H460 | 147 | [1] |
| H1975 | 198 | [1] |
| H1650 | 83 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of CPTH6.
Western Blotting for Histone Acetylation
This protocol is used to assess global changes in histone H3 and H4 acetylation levels following CPTH6 treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., H1299, U-937) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of CPTH6 (e.g., 20-100 µM) or a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
2. Histone Extraction (Acid Extraction Method): [6]
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at high speed to pellet debris. The supernatant contains the histone proteins.
-
Neutralize the acid and determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Verify transfer efficiency using Ponceau S staining.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
- Primary Antibodies: Anti-acetyl-Histone H3 (e.g., targeting K9/14), Anti-acetyl-Histone H4, Anti-total Histone H3 (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vitro Histone Acetyltransferase (HAT) Activity Assay
This assay directly measures the inhibitory effect of CPTH6 on recombinant HAT enzymes.[4][7][8]
1. Reagents and Setup:
-
Enzymes: Recombinant human Gcn5, pCAF, p300, and CBP.
-
Substrates: Histone H3 peptide or core histones.
-
Cofactor: [³H]-Acetyl-CoA (for radioactive assay) or unlabeled Acetyl-CoA (for colorimetric/fluorometric assays).
-
Inhibitor: CPTH6 dissolved in DMSO.
-
Assay Buffer: Typically HEPES-based buffer with DTT and other stabilizing agents.
2. Reaction Procedure (Radioactive Filter Binding Assay):
-
Prepare a reaction mix containing assay buffer, recombinant HAT enzyme, and histone substrate.
-
Add CPTH6 at various concentrations or a vehicle control (DMSO) to the reaction mix.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-Acetyl-CoA.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of HAT activity relative to the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if CPTH6 treatment alters histone H3 or H4 acetylation at specific genomic loci, such as gene promoters or enhancers.[9][10]
1. Cell Treatment and Cross-linking:
-
Treat cells with CPTH6 or vehicle as previously described.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
2. Chromatin Preparation:
-
Harvest and lyse the cells to release nuclei.
-
Isolate the nuclei and resuspend in a shearing buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9) or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
5. Analysis:
-
Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Cellular Consequences and Signaling Pathways
The inhibition of Gcn5/pCAF by CPTH6 and the subsequent hypoacetylation of histones H3 and H4 trigger several anti-cancer cellular responses.
-
Cell Cycle Arrest: CPTH6 treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding depletion of cells in the S and G2/M phases.[4][5]
-
Induction of Apoptosis: The primary mechanism of cell death induced by CPTH6 is apoptosis.[1][5] This is mediated through the intrinsic mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[5]
-
Modulation of Gene Expression: Histone hypoacetylation leads to a more condensed chromatin structure, restricting access of the transcriptional machinery to gene promoters and resulting in the downregulation of genes involved in proliferation and survival.
Conclusion
This compound is a potent and selective inhibitor of the Gcn5 and pCAF histone acetyltransferases. Its activity leads to a significant and dose-dependent reduction in the acetylation of histone H3 and H4 at multiple lysine residues. This epigenetic modification results in cell cycle arrest and the induction of apoptosis via the mitochondrial pathway in various cancer cell models. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for the further investigation of CPTH6 and the broader therapeutic strategy of targeting HAT enzymes in oncology. These findings underscore the potential of CPTH6 as a valuable chemical probe for studying epigenetic regulation and as a lead compound for the development of novel anti-cancer therapies.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [ricerca.unich.it]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of CPTH6 Hydrobromide Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of CPTH6 hydrobromide, a potent inhibitor of Gcn5 and pCAF histone acetyltransferases (HATs).[1][2][3][4] Accurate preparation of this stock solution is critical for ensuring experimental reproducibility and obtaining reliable results in studies investigating its therapeutic potential in areas such as oncology.[3][5][6] This guide details the necessary materials, a step-by-step protocol for dissolution, and recommendations for storage and handling to maintain the compound's stability and activity.
Introduction to this compound
CPTH6 (3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide) is a thiazole (B1198619) derivative that has been identified as a specific inhibitor of the lysine (B10760008) acetyltransferase (KAT) activity of Gcn5 and pCAF, with no significant effect on p300 or CBP HAT activity.[1][2][4] By inhibiting these key epigenetic modulators, CPTH6 has been shown to induce histone hypoacetylation, leading to cell cycle arrest, apoptosis, and impairment of autophagy in various cancer cell lines.[3][4][7] Its mechanism of action makes it a valuable tool for cancer research and a potential candidate for novel anti-cancer therapies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 2321332-57-2 | [1][7] |
| Molecular Formula | C₁₅H₁₆ClN₃S • HBr | [1][7] |
| Formula Weight | 386.7 g/mol | [1][7] |
| Purity | ≥98% | [1][7] |
| Appearance | Crystalline solid | [1][7] |
| UV/Vis (λmax) | 250, 278 nm | [1][7] |
| Solubility in DMSO | ~25 mg/mL[1][7] (~66.67 mg/mL with ultrasonication and warming to 60°C[8]) | [1][7][8] |
| Solubility in DMF | ~25 mg/mL | [1][7] |
| Solubility in Ethanol | ~0.5 mg/mL | [1][7] |
| Solubility in DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1][7] |
| Storage (Solid) | -20°C for ≥ 4 years | [1][7] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials
-
This compound (crystalline solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound should be handled as a hazardous material.[7]
-
Avoid ingestion, inhalation, and contact with eyes and skin.[7]
-
Perform all handling in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for complete safety information.[7]
Procedure
-
Equilibrate: Allow the vial of this compound to come to room temperature for at least 60 minutes before opening to prevent condensation.[9]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.867 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Formula Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 386.7 g/mol = 0.003867 g = 3.867 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 60°C) and ultrasonication can be used to aid dissolution, especially for higher concentrations.[8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[8] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[7] To prepare a working solution in an aqueous medium, first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[7] It is not recommended to store aqueous solutions for more than one day.[7]
Visualizations
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway Inhibition
Caption: CPTH6 inhibits Gcn5/pCAF, leading to various cellular effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. molnova.com [molnova.com]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for CPTH6 Hydrobromide in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a cell-permeable thiazole (B1198619) derivative that acts as a potent and specific inhibitor of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1][2] By inhibiting these key epigenetic modulators, CPTH6 induces histone hypoacetylation, leading to chromatin condensation and altered gene expression.[3][4] This activity translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for cancer research and a potential lead compound for therapeutic development.[3][5] These application notes provide detailed protocols for utilizing CPTH6 hydrobromide in common in vitro experiments to assess its biological activity.
Mechanism of Action
This compound selectively inhibits the acetyltransferase activity of Gcn5 and pCAF, which are responsible for acetylating lysine (B10760008) residues on histone tails (primarily H3 and H4) and other proteins like α-tubulin.[1][3] This inhibition leads to a global decrease in histone acetylation, a hallmark of transcriptionally silent chromatin. The downstream consequences of Gcn5/pCAF inhibition by CPTH6 include cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis through the intrinsic mitochondrial pathway.[3] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and subsequent programmed cell death.[3]
Signaling Pathway of this compound
References
Determining the Optimal Treatment Duration of CPTH6 Hydrobromide in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a novel histone acetyltransferase (HAT) inhibitor targeting Gcn5 and pCAF.[1][2] It has demonstrated significant anti-tumor activity in various cancer cell lines, particularly by inducing apoptosis and inhibiting cell growth.[1][2] This document provides detailed application notes and protocols for determining the optimal treatment duration of CPTH6 in cancer cell lines, based on available research. The optimal duration is not a single value but is dependent on the specific cell line, drug concentration, and the desired biological endpoint. This guide synthesizes data from multiple studies to aid researchers in designing effective experiments.
Introduction to CPTH6 Hydrobromide
CPTH6 is a promising anti-cancer agent that functions by inhibiting histone acetyltransferases Gcn5 and pCAF.[1][2] This inhibition leads to histone hypoacetylation, which in turn alters gene expression and induces cellular responses such as apoptosis and cell cycle arrest in cancer cells.[2][3] Notably, CPTH6 has shown preferential efficacy against lung cancer stem-like cells (LCSCs) compared to non-small cell lung cancer (NSCLC) cell lines.[1][4][5] Its mechanism of action involves the induction of the mitochondrial apoptotic pathway, characterized by decreased mitochondrial membrane potential and cytochrome c release.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of CPTH6 on various cancer cell lines at different concentrations and time points. This data is crucial for designing experiments to determine the optimal treatment duration for a specific cell line of interest.
Table 1: IC50 Values of CPTH6 in Lung Cancer Stem-like Cells (LCSCs) after 72h Treatment
| Cell Line | IC50 (µM) |
| LCSC18 | 12 |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC196 | 36 |
| LCSC143 | 67 |
Data extracted from a study on patient-derived spheroid LCSC lines exposed to increasing concentrations of CPTH6 for 72 hours.[6]
Table 2: Time- and Dose-Dependent Induction of Apoptosis in LCSC136 Cells
| Treatment Duration | CPTH6 Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |
| 72h | 30 | ~30% |
| 72h | 50 | ~80% |
This data highlights a significant dose-dependent increase in apoptosis after 72 hours of treatment.[6]
Table 3: Effect of CPTH6 on Cell Viability in Leukemia Cell Lines
| Cell Line | Treatment Duration | CPTH6 Concentration (µM) | Effect on Cell Viability |
| U-937 | 24h - 72h | 5 - 100 | Concentration- and time-dependent inhibition |
| HL-60 | 24h - 72h | 5 - 100 | Concentration- and time-dependent inhibition |
CPTH6 treatment in leukemia cell lines leads to a time- and concentration-dependent decrease in cell viability, accompanied by an accumulation of cells in the G0/G1 phase of the cell cycle.[2][7]
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal treatment duration of CPTH6.
Cell Culture and CPTH6 Preparation
-
Cell Lines: Culture desired cancer cell lines (e.g., NSCLC, LCSCs, leukemia lines) in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[8][9]
-
CPTH6 Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C.[10] The final concentration of DMSO in the culture medium should be kept constant across all treatments and controls and should not exceed a level that affects cell viability.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the concentration of CPTH6 that inhibits cell growth by 50% (IC50) at different time points.
-
Seeding: Seed cells in 96-well plates at a density appropriate for the specific cell line's growth rate to ensure they are in the exponential growth phase during the experiment.[11]
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of CPTH6 concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, 96, 120 hours). The selection of time points is critical and should be based on the cell line's doubling time and the expected kinetics of the drug's effect.[12]
-
Measurement: At each time point, add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Analysis: Measure the absorbance or luminescence to determine cell viability. Calculate the IC50 value for each time point using appropriate software (e.g., GraphPad Prism).[12] The optimal duration for growth inhibition can be identified as the time point where a stable and significant IC50 is achieved.
Apoptosis Assay (e.g., Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells following CPTH6 treatment.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of CPTH6 (typically around the predetermined IC50 values) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of Annexin V-positive cells will indicate the level of apoptosis. The optimal treatment duration for inducing apoptosis is the time point at which the maximum percentage of apoptotic cells is observed before significant secondary necrosis occurs.
Cell Cycle Analysis
This assay determines the effect of CPTH6 on cell cycle progression.
-
Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells at different time points and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases will reveal any cell cycle arrest. The optimal duration would be the time required to observe a significant and stable cell cycle block.
Visualizations
The following diagrams illustrate key concepts and workflows related to determining the optimal treatment duration of CPTH6.
Caption: CPTH6 inhibits HATs, leading to apoptosis and cell cycle arrest.
Caption: Workflow for determining optimal CPTH6 treatment duration.
Caption: Factors influencing the optimal CPTH6 treatment protocol.
Conclusion
The optimal treatment duration for this compound is a critical parameter that must be empirically determined for each cancer cell line and desired experimental outcome. The provided data indicates that treatment durations of 72 hours are effective for inducing significant apoptosis and inhibiting cell viability in lung cancer stem-like cells.[6] For leukemia cell lines, effects are observed in a time-dependent manner from 24 to 72 hours.[7] Researchers should utilize the protocols outlined in this document to perform time-course experiments that measure key cellular responses such as cell viability, apoptosis, and cell cycle progression. By systematically evaluating these parameters, the optimal treatment duration for achieving the desired anti-cancer effects of CPTH6 can be effectively established.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 [mdpi.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPTH6 Hydrobromide in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of CPTH6 hydrobromide, a histone acetyltransferase (HAT) inhibitor, in a mouse xenograft model. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
CPTH6, or 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone, is a novel small molecule that functions as an inhibitor of p300/CBP-associated factor (pCAF) and General control non-derepressible 5 (Gcn5) histone acetyltransferases (HATs)[1][2][3]. By inhibiting these key epigenetic modulators, CPTH6 leads to histone hypoacetylation and has been shown to induce apoptosis and modulate autophagy in various cancer cell lines[1][3]. Notably, CPTH6 has demonstrated a preferential inhibitory effect on the viability of undifferentiated lung cancer stem-like cells (LCSCs) compared to their differentiated counterparts[1][2]. In vivo studies have confirmed its ability to inhibit the growth of LCSC-derived xenografts, highlighting its potential as a therapeutic agent against non-small cell lung cancer (NSCLC)[1][2].
Mechanism of Action
CPTH6 selectively inhibits the enzymatic activity of pCAF and Gcn5 HATs[3][4]. This inhibition results in a decrease in the acetylation of both histone proteins (H3 and H4) and non-histone proteins such as α-tubulin[3]. The hypoacetylation of histones can alter chromatin structure and gene expression, leading to cell cycle arrest and the activation of the apoptotic program[3]. The reduction in α-tubulin acetylation can also disrupt microtubule dynamics, contributing to the cytotoxic effects of the compound[1][2]. The induction of apoptosis by CPTH6 involves the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c[3].
Data Presentation: In Vivo Efficacy of CPTH6
The following table summarizes the quantitative data from a key study investigating the in vivo anti-tumor effects of CPTH6 in a mouse xenograft model.
| Parameter | Details | Reference |
| Animal Model | NOD/SCID mice | [1] |
| Cell Line | LCSC136 (patient-derived lung cancer stem-like cells) | [1] |
| Tumor Implantation | Subcutaneous injection of LCSC136 spheroids | [1] |
| Treatment Group | CPTH6 | [1] |
| Control Group | Vehicle | [1] |
| Dosage | Information not explicitly stated in the provided abstracts | |
| Administration Route | Information not explicitly stated in the provided abstracts | |
| Treatment Schedule | Daily treatment | [1] |
| Primary Endpoint | Tumor growth inhibition | [1] |
| Results | - CPTH6 significantly inhibited the growth of LCSC-derived xenografts.[1][2]- Reduced cancer stem cell content in treated tumors.[1][2]- Confirmed in vivo inhibition of tubulin acetylation.[1][2]- No adverse health effects (monitored by diet, body weight, toxic death, and behavior) were observed.[1] |
Signaling Pathway of CPTH6
Caption: Diagram of the CPTH6 signaling pathway.
Experimental Protocols
This section provides a detailed protocol for a mouse xenograft study using CPTH6, synthesized from established methodologies and specific findings from CPTH6 research.[5][6][7][8]
Cell Culture and Preparation
-
Cell Line: Use a relevant cancer cell line, for example, patient-derived lung cancer stem-like cells (LCSCs) such as LCSC136.[1]
-
Culture Conditions: Maintain the cell line in its recommended culture medium, supplemented with appropriate factors (e.g., fetal bovine serum, antibiotics). For LCSCs, culture as undifferentiated multicellular spheroids.[1]
-
Cell Harvesting: Grow cells to 70-80% confluency before harvesting. For adherent cells, use trypsinization. For spheroids, collect by gentle centrifugation.
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is above 90%. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the final cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 1 x 10^6 cells per 100 µL). To improve tumor take and growth, co-injection with an extracellular matrix gel like Matrigel can be beneficial.[5] Keep the cell suspension on ice until injection.
Animal Handling and Tumor Implantation
-
Animal Model: Use immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic nude mice, to prevent rejection of human tumor cells.[1][7]
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week before any procedures.[5]
-
Implantation Site: The subcutaneous injection is commonly performed into the flank of the mouse.[5]
-
Injection Procedure:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Disinfect the injection site with 70% ethanol.
-
Using a 27-30 gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously.[5]
-
Monitor the mice for recovery from anesthesia.
-
This compound Preparation and Administration
-
Preparation: Dissolve this compound in a suitable vehicle. The specific vehicle and concentration should be determined based on the drug's solubility and the desired final dosage.
-
Administration Route: Administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the experimental design and the drug's bioavailability.
-
Dosage and Schedule: Based on the literature, a daily treatment schedule has been used.[1] The optimal dosage should be determined in preliminary dose-finding studies to maximize efficacy while minimizing toxicity.
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule as the treatment group.
Monitoring and Data Collection
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: V = 0.5 × (length × width²).[8]
-
Body Weight and Health Monitoring: Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of general health and potential drug toxicity. Observe the animals for any signs of distress, such as changes in posture, behavior, or diet consumption.[1]
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. Euthanize the mice according to institutional guidelines.
-
Tissue Collection: At the end of the study, excise the tumors and weigh them. Portions of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blotting to assess protein acetylation).
Experimental Workflow
Caption: Workflow for an in vivo mouse xenograft study.
Conclusion
This compound presents a promising therapeutic strategy, particularly for cancers with a prominent cancer stem cell population like NSCLC. The protocols and data presented here provide a framework for conducting robust preclinical in vivo xenograft studies to further evaluate the efficacy and mechanism of this novel HAT inhibitor. Adherence to detailed and consistent experimental procedures is crucial for generating reproducible and meaningful data to guide future drug development efforts.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [publicatt.unicatt.it]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
Determining Cell Viability with CPTH6 Hydrobromide using an MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the cytotoxic effects of CPTH6 hydrobromide on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a known inhibitor of histone acetyltransferases (HATs), particularly pCAF and Gcn5, which play a crucial role in chromatin remodeling and gene expression.[1][2] Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making CPTH6 a compound of interest in cancer research.[2][3] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This protocol offers a detailed methodology for the treatment of cell lines with this compound and the subsequent determination of cell viability.
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a small molecule that has been identified as a potent inhibitor of the histone acetyltransferases pCAF and Gcn5.[1][2] Histone acetylation is a key epigenetic modification that generally leads to a more relaxed chromatin structure, allowing for transcriptional activation. By inhibiting HATs, CPTH6 can induce histone hypoacetylation, resulting in the downregulation of genes essential for cell survival and proliferation.[2] Studies have demonstrated that CPTH6 can induce apoptosis and inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and leukemia.[2][6]
The MTT assay is a widely used, reliable, and sensitive method for quantifying cell viability.[5] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[4] This allows for the quantitative determination of the effect of compounds like CPTH6 on cell viability.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CPTH6 in various non-small cell lung cancer (NSCLC) cell lines after 72 hours of exposure, as determined by cell viability assays.
| Cell Line | IC50 (µM) |
| A549 | 73 |
| H1299 | 65 |
| Calu-1 | 77 |
| A427 | 81 |
| Calu-3 | 85 |
| HCC827 | 205 |
| H460 | 147 |
| H1975 | 198 |
| H1650 | 83 |
Data sourced from a study on the effect of CPTH6 on NSCLC cell lines.[1]
The following table summarizes the IC50 values of CPTH6 in various patient-derived lung cancer stem-like cells (LCSCs) after 72 hours of exposure, as determined by cell viability assays.[8]
| LCSC Line | IC50 (µM) |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC18 | 12 |
| LCSC196 | 36 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC143 | 67 |
Data indicates that CPTH6 has a more potent inhibitory effect on LCSCs compared to established NSCLC cell lines.[8]
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Selected cancer cell line (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Methods
1. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Seeding
-
Culture the chosen cell line in complete medium in a humidified incubator.
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well, this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to adhere and resume growth.
3. Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (typically ≤ 0.5%).
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared CPTH6 dilutions to the respective wells. Add 100 µL of medium with the same final DMSO concentration to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and vehicle control wells.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][7]
5. Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each CPTH6 concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the CPTH6 concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of CPTH6 that inhibits cell viability by 50%.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: CPTH6 inhibits HATs, leading to altered gene expression and apoptosis.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability with CPTH6 using an MTT assay.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [publicatt.unicatt.it]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
Measuring Apoptosis Induced by CPTH6 Hydrobromide Using Annexin V/PI Staining
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial process in multicellular organisms for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Therefore, the identification and quantification of apoptosis are essential in basic research and drug development. A widely used and reliable method for detecting apoptosis is the Annexin V/Propidium Iodide (PI) dual staining assay, analyzed by flow cytometry.[1][2]
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS).[3] In viable cells, PS is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3] This dual-staining approach allows for the differentiation and quantification of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[1]
CPTH6 hydrobromide is a novel small molecule identified as a histone acetyltransferase (HAT) inhibitor, specifically targeting Gcn5 and pCAF.[2] By inhibiting HATs, CPTH6 can induce histone hypoacetylation, leading to the activation of the apoptotic program in various cancer cells.[2] This makes it a promising candidate for anticancer therapy. These application notes provide a detailed protocol for using Annexin V/PI staining to measure apoptosis induced by this compound in cancer cell lines.
Data Presentation
The following table summarizes quantitative data from a study investigating the apoptotic effect of CPTH6 on lung cancer stem-like cells (LCSCs).
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Annexin V Positive Cells |
| LCSC136 | Untreated | - | 72 | ~0% |
| LCSC136 | CPTH6 | 30 | 72 | ~30% |
| LCSC136 | CPTH6 | 50 | 72 | ~80% |
| LCSC136 | CPTH6 + zVAD-fmk | - | 72 | Significantly Diminished |
Data extracted from a study on lung cancer stem-like cells.[4] Note: The provided data did not differentiate between early and late apoptotic cells.
Experimental Protocols
This section provides a detailed methodology for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., lung cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
1. Cell Culture and Treatment:
-
Culture the cells of interest in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include an untreated control (vehicle control).
2. Cell Harvesting and Washing:
-
After the treatment period, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.
3. Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Acquire data and analyze the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow
Caption: Workflow for Annexin V/PI staining to measure CPTH6-induced apoptosis.
Signaling Pathway
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Detection of DNA Fragmentation Induced by CPTH6 Hydrobromide using the TUNEL Assay
References
- 1. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Application Notes and Protocols: Studying Autophagy in Cells Treated with CPTH6 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] This catabolic pathway is implicated in a wide range of physiological and pathological processes, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] Consequently, the modulation of autophagy has emerged as a promising therapeutic strategy.
CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a small molecule initially identified as an inhibitor of histone acetyltransferases (HATs), specifically Gcn5 and pCAF.[3][4] Beyond its effects on histone acetylation, CPTH6 has been demonstrated to modulate autophagic flux.[3][5] Research indicates that CPTH6 does not induce autophagy but rather impairs the late stages of the process, leading to a blockage of autophagic degradation and an accumulation of autophagosomes.[5][6] This unique mechanism of action makes CPTH6 a valuable tool for studying the consequences of inhibited autophagic flux and a potential candidate for therapeutic development, particularly in oncology.[5][7]
These application notes provide a detailed overview of the mechanism of CPTH6's effect on autophagy and present comprehensive protocols for its study in a laboratory setting.
Mechanism of Action: CPTH6 Impairment of Autophagic Flux
CPTH6 treatment leads to an increase in autophagic markers, such as the membrane-bound form of microtubule-associated protein 1 light chain 3 (LC3B-II) and the autophagy substrate p62/SQSTM1.[5][8] However, this accumulation is not due to an induction of autophagy. Instead, CPTH6 blocks the process at a late stage by impairing the fusion of autophagosomes with lysosomes, which prevents the degradation of the autophagosomal cargo.[5][6]
This effect is mediated through a non-canonical pathway that is independent of Beclin-1, a key protein in the initiation of autophagy.[5][6] The mechanism involves Atg-7 for the elongation of autophagosomal membranes and is linked to the acetylation status of α-tubulin. CPTH6 treatment has been shown to decrease α-tubulin acetylation, and silencing the acetyltransferase ATAT1 prevents the CPTH6-induced increase in autophagic markers, suggesting a crucial role for tubulin acetylation in the final maturation step of autophagy.[5]
Caption: Signaling pathway of CPTH6-induced autophagy impairment.
Quantitative Data Summary
The following tables summarize the quantitative effects of CPTH6 on autophagy markers as reported in the literature. These studies primarily used various human tumor cell lines.
Table 1: Effect of CPTH6 on LC3B-II Protein Levels
| Cell Line | CPTH6 Concentration | Treatment Duration | Fold Increase in LC3B-II (vs. Control) | Reference |
|---|---|---|---|---|
| H1299 | 100 µM | 6 hours | ~1.5 | [6] |
| H1299 | 100 µM | 24 hours | ~3.0 | [6] |
| H1299 | 100 µM | 72 hours | ~4.0 | [9] |
| M14 | 50 µM | 72 hours | ~2.5 | [9] |
| U-937 | 25 µM | 72 hours | ~2.0 |[9] |
Table 2: Effect of CPTH6 on Autophagosome Accumulation
| Cell Line | Treatment | Treatment Duration | % of Cells with EGFP-LC3 Puncta | Reference |
|---|---|---|---|---|
| M14 | Control | 48 hours | ~10% | [10] |
| M14 | CPTH6 (50 µM) | 48 hours | ~45% | [10] |
| M14 | Bafilomycin A1 (2.5 nM) | 48 hours | ~50% | [10] |
| M14 | CPTH6 + Bafilomycin A1 | 48 hours | ~65% |[10] |
Table 3: Effect of CPTH6 on Autophagy Substrate p62
| Cell Line | CPTH6 Concentration | Treatment Duration | Observation | Reference |
|---|---|---|---|---|
| U-937 | 25 µM | 48 hours | Marked increase in p62 levels | [5] |
| H1299 | 100 µM | 48 hours | Marked increase in p62 levels | [5] |
| M14 | 50 µM | 48 hours | Marked increase in p62 levels |[5] |
Experimental Workflows
A typical investigation into the effects of CPTH6 on autophagy involves treating cultured cells with the compound, often in parallel with a lysosomal inhibitor, to measure autophagic flux. The cells are then processed for analysis by Western blotting or fluorescence microscopy.
Caption: General experimental workflow for studying CPTH6's effect on autophagy.
Detailed Experimental Protocols
Protocol 1: Assessing Autophagic Flux by Western Blotting for LC3 and p62
This protocol is used to quantify the levels of LC3-II and p62, key markers for autophagic activity. An increase in both markers upon CPTH6 treatment, especially when further accumulated in the presence of a lysosomal inhibitor, indicates a block in autophagic flux.[11][12][13]
Materials:
-
Cell culture reagents
-
This compound
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12-15% for LC3, 8-10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62
-
Loading control antibody (e.g., anti-GAPDH, anti-Tubulin; avoid actin[14])
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat cells with vehicle, CPTH6 (e.g., 50-100 µM), BafA1 (e.g., 10-100 nM), or a combination of CPTH6 and BafA1 for the desired time (e.g., 24-48 hours). The final 2-4 hours of treatment should include the lysosomal inhibitor for flux measurements.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel. Due to its hydrophobicity, LC3-II migrates faster than its molecular weight would suggest.[14]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C on a rocker.[15]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize LC3-II and p62 levels to the loading control.
Protocol 2: Visualizing Autophagosomes by Immunofluorescence of Endogenous LC3
This method allows for the visualization and quantification of autophagosomes, which appear as distinct puncta within the cytoplasm when stained for LC3.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound and lysosomal inhibitors (as above)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat as described in Protocol 1, Step 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.[16]
-
Blocking: Wash three times with PBS. Block with 5% goat serum for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate coverslips with anti-LC3B primary antibody (e.g., 1:400 in blocking buffer) in a humidified chamber overnight at 4°C.
-
Washing: Wash the cells three times in PBS for 10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibody (e.g., 1:1000) and DAPI for 1 hour at room temperature, protected from light.[15]
-
Mounting: Wash three times in PBS for 10 minutes each. Rinse briefly in deionized water and mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). A cell is often considered positive if it contains >5-10 distinct puncta.
Protocol 3: Monitoring Autophagic Flux using GFP-LC3 Transfected Cells
This protocol uses cells stably or transiently expressing a GFP-LC3 fusion protein to visualize autophagosome formation. It is a common alternative to endogenous LC3 staining.[17]
Materials:
-
GFP-LC3 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Other materials as listed in Protocol 2
Procedure:
-
Transfection: Plate cells and transfect with the GFP-LC3 plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.[17]
-
Cell Treatment: Treat the transfected cells as described in Protocol 1, Step 1.
-
Fixation and Staining: Fix the cells with 4% PFA. Nuclei can be counterstained with DAPI. Permeabilization and antibody staining steps are not required for GFP visualization but can be performed if co-staining for other markers.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. In untreated cells, GFP-LC3 should show a diffuse cytoplasmic signal. Upon autophagosome formation, the signal will redistribute into bright green puncta. Quantify the number of puncta per cell as described in Protocol 2, Step 9.
References
- 1. The role of autophagy in cancer: from molecular mechanism to therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Biology Strategies to Study Autophagy [frontiersin.org]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thiazole derivative CPTH6 impairs autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The thiazole derivative CPTH6 impairs autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GFP-LC3 puncta assay [bio-protocol.org]
Troubleshooting & Optimization
CPTH6 hydrobromide not dissolving properly in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPTH6 hydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a thiazole (B1198619) derivative that acts as a potent and specific inhibitor of histone acetyltransferases (HATs), particularly Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2][3] By inhibiting these enzymes, CPTH6 leads to the hypoacetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin.[3][4] This epigenetic modification results in cell cycle arrest, primarily in the G0/G1 phase, and the induction of apoptosis through the mitochondrial pathway, which involves the release of cytochrome c.[2][3] Furthermore, CPTH6 has been shown to impair the process of autophagy.[5][6][7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is a crystalline solid with good solubility in organic solvents.[8] For experimental use, it is highly recommended to first prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
Q3: How should I prepare a working solution of this compound for cell culture experiments?
Due to its limited aqueous solubility, a two-step dilution process is recommended. First, dissolve the this compound powder in an organic solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock solution with your desired cell culture medium to achieve the final working concentration. It is crucial to ensure rapid and thorough mixing during the dilution step to prevent precipitation.
Q4: What is the stability of this compound in its solid form and in solution?
In its solid, crystalline form, this compound is stable for at least four years when stored at -20°C.[8] Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is important to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions are less stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.
Troubleshooting Guide: Solubility Issues in Media
Q5: I've diluted my this compound DMSO stock into my cell culture medium, and I see a cloudy precipitate. What should I do?
This is a common issue due to the low aqueous solubility of the compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. However, a slightly higher DMSO concentration might be necessary to maintain solubility. A pilot experiment to test the tolerance of your specific cell line to a range of DMSO concentrations is recommended.
-
Temperature of Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Mixing Technique: When diluting the stock solution, add it dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. This can prevent the formation of localized high concentrations that are more prone to precipitation.
-
Reduce Final Concentration: The concentration of this compound you are trying to achieve may be above its solubility limit in your specific cell culture medium. Try preparing a lower final concentration.
-
Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider whether a higher serum concentration is permissible for your experiment, as this may improve the solubility of this compound.
Q6: Can the type of cell culture medium affect the solubility of this compound?
Yes, the composition of the cell culture medium can influence the solubility of small molecules. Different media contain varying concentrations of salts, amino acids, and other components that can interact with the compound. If you consistently experience precipitation in one type of medium (e.g., DMEM), you could try a different formulation (e.g., RPMI-1640) to see if it improves solubility, provided it is suitable for your cell line.
Q7: My this compound solution appears clear initially but becomes cloudy over time. Why is this happening?
This phenomenon, known as delayed precipitation, can occur if the initial solution is supersaturated. While the compound may appear dissolved at first, it is not stable and will eventually precipitate out of the solution. To avoid this, prepare the working solution immediately before adding it to your cells and do not store diluted aqueous solutions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| Ethanol | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution (e.g., 50 µM in Cell Culture Medium):
-
Pre-warm the desired volume of complete cell culture medium (containing FBS) to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed for the final desired concentration (e.g., for 10 mL of 50 µM solution, add 5 µL of the 10 mM stock).
-
While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Protocol 2: Western Blot Analysis of Histone H3 Acetylation
-
Cell Treatment: Seed your cells of interest in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (prepared as in Protocol 1) for the desired time period (e.g., 24 hours).[4][10]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated Histone H3 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an appropriate imaging system. Use an antibody against total Histone H3 or a housekeeping protein like β-actin as a loading control.[12]
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described in Protocol 2. Include both positive and negative controls.
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
For suspension cells, collect them by centrifugation.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thiazole derivative CPTH6 impairs autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thiazole derivative CPTH6 impairs autophagy [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent IC50 Values with CPTH6 Hydrobromide in Cell Viability Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their cell viability assay results when working with CPTH6 hydrobromide. This document provides a comprehensive resource of frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and supporting data to help you identify and resolve common issues.
Introduction to this compound
This compound is a thiazole (B1198619) derivative that functions as a specific inhibitor of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1][2] By inhibiting these enzymes, CPTH6 disrupts the acetylation of histones and other proteins, leading to cell cycle arrest, apoptosis, and modulation of autophagy in various cancer cell lines.[3][4][5] Given its targeted mechanism of action, precise and reproducible determination of its half-maximal inhibitory concentration (IC50) is critical for assessing its therapeutic potential.
Reported IC50 Values of this compound
The IC50 of CPTH6 can vary significantly depending on the cell line, assay type, and experimental conditions such as treatment duration. Below is a summary of reported IC50 values to provide a comparative baseline for your experiments.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Reported IC50 (µM) |
| Lung Cancer | ||||
| LCSC18 | Lung Cancer Stem-like Cell | CellTiter-Glo | 72 | 12 |
| LCSC136 | Lung Cancer Stem-like Cell | CellTiter-Glo | 72 | 21 |
| LCSC36 | Lung Cancer Stem-like Cell | CellTiter-Glo | 72 | 23 |
| LCSC223 | Lung Cancer Stem-like Cell | CellTiter-Glo | 72 | 25 |
| LCSC229 | Lung Cancer Stem-like Cell | CellTiter-Glo | 72 | 29 |
| LCSC196 | Lung Cancer Stem-like Cell | CellTiter-Glo | 72 | 36 |
| LCSC143 | Lung Cancer Stem-like Cell | CellTiter-Glo | 72 | 67 |
| H1299 | Non-Small Cell Lung Cancer | MTT | 72 | 65 |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 | 73 |
| Calu-1 | Non-Small Cell Lung Cancer | MTT | 72 | 77 |
| A427 | Non-Small Cell Lung Cancer | MTT | 72 | 81 |
| H1650 | Non-Small Cell Lung Cancer | MTT | 72 | 83 |
| Calu-3 | Non-Small Cell Lung Cancer | MTT | 72 | 85 |
| H460 | Non-Small Cell Lung Cancer | MTT | 72 | 147 |
| H1975 | Non-Small Cell Lung Cancer | MTT | 72 | 198 |
| HCC827 | Non-Small Cell Lung Cancer | MTT | 72 | 205 |
| Leukemia | ||||
| U-937 | Acute Myeloid Leukemia | Trypan Blue | 72 | ~50 |
| HL-60 | Acute Myeloid Leukemia | Trypan Blue | 72 | ~50 |
| Colon Carcinoma | ||||
| HCT116 | Colon Carcinoma | MTT | 72 | ~75 |
| Ovary Carcinoma | ||||
| A2780 | Ovary Carcinoma | MTT | 72 | ~80 |
| Neuroblastoma | ||||
| LAN-5 | Neuroblastoma | MTT | 72 | ~90 |
| Glioblastoma | ||||
| U-87 | Glioblastoma | MTT | 72 | ~100 |
Troubleshooting Guide & FAQs
Inconsistent IC50 values are a common challenge in cell-based assays. This section addresses specific issues you might encounter with this compound.
Q1: Why are my IC50 values for this compound higher/lower than the reported values?
Several factors can contribute to this discrepancy:
-
Cell Line Specificity: The sensitivity to CPTH6 is highly dependent on the genetic background and expression levels of Gcn5/PCAF in your specific cell line.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). CPTH6's impact on histone acetylation may affect these readouts differently.
-
Experimental Conditions: Variations in cell density, serum concentration, and incubation time can significantly alter the apparent IC50 value.
Q2: I'm observing high variability between replicate wells. What could be the cause?
High variability often points to technical inconsistencies:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in your culture medium. Precipitation of the compound will lead to inconsistent concentrations.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, CPTH6, or assay reagents is a common source of variability.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
Q3: My dose-response curve is not sigmoidal or does not reach a plateau. What should I do?
An abnormal dose-response curve can indicate several issues:
-
Suboptimal Concentration Range: You may need to test a wider range of CPTH6 concentrations to capture the full dose-response relationship.
-
Insufficient Incubation Time: The duration of treatment may not be long enough for CPTH6 to exert its full effect. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Compound Instability: While this compound is stable when stored correctly, repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh dilutions for each experiment.
Q4: Could this compound be interfering with my cell viability assay?
Yes, this is a possibility, especially with metabolic assays like MTT. Some compounds can directly interact with the assay reagents, leading to false-positive or false-negative results. To test for this, run a cell-free control with CPTH6 and the assay reagents to check for any direct interference. If interference is suspected, consider using an alternative assay that measures a different endpoint, such as a cytotoxicity assay (LDH release) or a method that quantifies total cell number (e.g., Crystal Violet staining).
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining reproducible results. Below are detailed methodologies for common cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound stock solution
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled plate.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.
Visualizations
Signaling Pathway of CPTH6 Action
Caption: Mechanism of action of this compound leading to decreased cell viability.
Experimental Workflow for a Cell Viability Assay
Caption: A generalized workflow for determining the IC50 of CPTH6 in a cell viability assay.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting inconsistent IC50 results.
References
- 1. Catalysis by protein acetyltransferase Gcn5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
low efficacy of CPTH6 hydrobromide in specific cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CPTH6 hydrobromide, with a particular focus on addressing its variable efficacy in different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a novel small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 (KAT2A) and pCAF (KAT2B).[1][2] By inhibiting these enzymes, CPTH6 leads to a reduction in the acetylation of histones (H3 and H4) and non-histone proteins like α-tubulin.[3][4] This disruption of protein acetylation induces apoptosis (programmed cell death) and can also modulate autophagy in cancer cells.[1][4]
Q2: In which cancer types has CPTH6 shown efficacy?
A2: CPTH6 has demonstrated notable efficacy in preclinical studies, particularly against non-small cell lung cancer (NSCLC) and leukemia.[4][5] It shows a preferential inhibitory effect on lung cancer stem-like cells (LCSCs) compared to established NSCLC cell lines.[1][2][5]
Q3: What is the primary cellular outcome of CPTH6 treatment in sensitive cancer cells?
A3: The primary outcome of CPTH6 treatment in sensitive cancer cells is the induction of apoptosis.[1][2] This is often accompanied by an accumulation of cells in the G0/G1 phase of the cell cycle.[4]
Q4: Has resistance to CPTH6 been observed?
A4: Yes, differential sensitivity and resistance have been observed. For instance, the differentiated progeny of lung cancer stem-like cells are more resistant to CPTH6 compared to their undifferentiated counterparts.[1][5][6] This suggests that the cellular differentiation state can significantly influence the efficacy of the compound.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses potential reasons for observing lower-than-expected efficacy of CPTH6 in your experiments.
| Issue | Potential Cause | Recommended Action |
| Low Cytotoxicity in Cancer Cell Lines | Cell Line-Specific Resistance: Different cancer cell lines exhibit varying sensitivity to CPTH6.[1][5] Differentiated cells may be inherently more resistant than stem-like cells.[5][6] | - Verify IC50 values: Compare your results with published data (see Table 1). - Assess stemness markers: Characterize the expression of cancer stem cell markers in your cell line. Higher differentiation may correlate with lower sensitivity. - Test on LCSC lines: If possible, compare the efficacy in your cell line to that in a known sensitive lung cancer stem-like cell line. |
| Suboptimal Drug Concentration or Exposure Time: Insufficient drug concentration or duration of treatment may not be adequate to induce a significant cellular response. | - Perform a dose-response study: Titrate CPTH6 across a wide range of concentrations (e.g., 10 µM to 200 µM). - Conduct a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24h, 48h, 72h).[4] | |
| Poor Drug Stability or Activity: The compound may have degraded due to improper storage or handling. | - Ensure proper storage: Store this compound as recommended by the supplier (typically at -20°C). - Prepare fresh solutions: Prepare working solutions of CPTH6 immediately before each experiment. - Verify compound identity and purity: If persistent issues arise, consider analytical verification of the compound. | |
| Minimal Reduction in Histone Acetylation | Cellular Context-Dependent HAT Activity: The baseline activity of Gcn5 and pCAF and the overall acetylation landscape can vary between cell lines. | - Measure baseline acetylation: Assess the basal levels of acetylated H3 and α-tubulin in your cell line via Western blot. - Confirm target engagement: Perform a Western blot to check for a dose-dependent decrease in histone H3 and α-tubulin acetylation after CPTH6 treatment. |
| Inconsistent Results Between Experiments | Variability in Experimental Conditions: Minor variations in cell density, passage number, or reagent preparation can lead to inconsistent outcomes. | - Standardize protocols: Ensure consistent cell seeding densities and use cells within a defined passage number range. - Use appropriate controls: Include both vehicle (e.g., DMSO) and positive controls in every experiment. |
Data Presentation
Table 1: Reported IC50 Values of CPTH6 in Various Cancer Cell Lines after 72h Treatment
| Cell Line Type | Cell Line Name | IC50 (µM) |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 73 |
| H1299 | 65 | |
| Calu-1 | 77 | |
| A427 | 81 | |
| Calu-3 | 85 | |
| HCC827 | 205 | |
| H460 | 147 | |
| H1975 | 198 | |
| H1650 | 83 | |
| Lung Cancer Stem-like Cells (LCSC) | LCSC18 | 12 |
| LCSC36 | 23 | |
| LCSC136 | 21 | |
| LCSC143 | 67 | |
| LCSC196 | 36 | |
| LCSC223 | 25 | |
| LCSC229 | 29 |
Data compiled from studies on the efficacy of CPTH6.[1][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest CPTH6 concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Acetylation Status
-
Cell Lysis: After treating cells with CPTH6 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, total-Histone H3, acetylated-α-tubulin, and total-α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to their respective total protein levels.
Visualizations
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [ricerca.unich.it]
unexpected phenotypic changes in cells treated with CPTH6 hydrobromide
Welcome to the technical support center for CPTH6 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic changes observed during cellular experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a histone acetyltransferase (HAT) inhibitor that specifically targets the Gcn5 and pCAF enzymes.[1] By inhibiting these enzymes, CPTH6 leads to a decrease in the acetylation of histones (like H3 and H4) and non-histone proteins such as α-tubulin.[1][2] This results in chromatin condensation and altered gene expression, which in many cancer cell lines, leads to cell cycle arrest, apoptosis, and reduced cell viability.[1][3]
Q2: We observe cell death in our cultures treated with CPTH6, but the apoptosis assay results are not as high as expected based on the viability data. What could be the reason?
A2: While CPTH6 is a known inducer of apoptosis[1][4], it has also been shown to impair the autophagic process.[5][6] Specifically, CPTH6 can block the late stages of autophagy, leading to an accumulation of autophagosomes that fail to fuse with lysosomes for degradation.[5][7] This blockage can result in a form of cell death that is not entirely dependent on the classical apoptotic pathways. You may be observing a combination of apoptosis and autophagy-related cell death.
Q3: Our cells are not dying after CPTH6 treatment, but they have stopped proliferating and appear larger and flatter. What is happening?
A3: This phenotype is characteristic of cellular senescence, a state of irreversible cell cycle arrest. While not extensively documented for CPTH6, some cytotoxic agents can induce senescence at sub-lethal concentrations. It is possible that the concentration of CPTH6 you are using is inducing senescence rather than apoptosis. Consider performing a senescence-associated β-galactosidase (SA-β-gal) assay to confirm this phenotype.
Q4: We are working with a leukemia cell line, and after CPTH6 treatment, the cells are showing markers of differentiation instead of dying. Is this an expected outcome?
A4: Yes, this can be an unexpected but documented effect. CPTH6 has been shown to induce a differentiating effect in leukemia and neuroblastoma cell lines.[1] The inhibition of HATs can alter the epigenetic landscape, leading to the expression of genes that promote differentiation. This highlights the cell-context-dependent effects of CPTH6.
Troubleshooting Guides
Issue 1: Higher than expected cell viability despite visible signs of cellular stress.
-
Potential Cause: The chosen viability assay may not be sensitive to the specific mode of cell death induced by CPTH6 in your cell line. For example, an MTT assay measures metabolic activity, which might not be fully compromised in cells undergoing autophagy-related cell death.
-
Troubleshooting Steps:
-
Use an ATP-based assay: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure ATP levels, which is a more direct indicator of viable, metabolically active cells.[8]
-
Assess membrane integrity: Use a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay to quantify cell membrane damage, which is a hallmark of late-stage cell death.
-
Confirm with a different assay: Use an orthogonal method to confirm your viability results, such as a crystal violet staining assay that measures the number of adherent cells.
-
Issue 2: Inconsistent results in apoptosis assays (Annexin V/PI staining).
-
Potential Cause: The timing of the assay is critical. Apoptosis is a dynamic process, and you might be missing the peak of apoptotic events. Additionally, the impairment of autophagy by CPTH6 could be influencing the kinetics of apoptosis.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze cells at multiple time points (e.g., 24, 48, and 72 hours) after CPTH6 treatment to identify the optimal window for detecting apoptosis.
-
Include an autophagy inhibitor control: Co-treat cells with CPTH6 and a known autophagy inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). If the percentage of apoptotic cells increases, it suggests that the blockage of autophagy by CPTH6 might be masking the full extent of apoptosis.[5]
-
Check for necrosis: Ensure that the observed cell death is not primarily necrotic. High levels of PI-positive and Annexin V-negative cells would indicate necrosis.
-
Issue 3: No significant change in histone H3 acetylation after CPTH6 treatment.
-
Potential Cause: The effect of CPTH6 on histone acetylation can be cell-type dependent.[2] Additionally, the specific lysine (B10760008) residues on histone H3 that are acetylated can vary.
-
Troubleshooting Steps:
-
Use a pan-acetyl-lysine antibody: This will detect overall changes in protein acetylation and can be a more sensitive indicator of HAT inhibition.
-
Analyze α-tubulin acetylation: CPTH6 is known to decrease the acetylation of α-tubulin.[4] This can be a reliable marker of CPTH6 activity in cells.
-
Increase treatment duration or concentration: Ensure that you are using a sufficient concentration and treatment time to observe an effect in your specific cell line. Refer to the quantitative data tables for guidance.
-
Quantitative Data Summary
Table 1: IC50 Values of CPTH6 in Various Cell Lines (72h treatment)
| Cell Line Category | Cell Line | IC50 (µM) | Citation |
| NSCLC | A549 | 73 | [4] |
| H1299 | 65 | [4] | |
| Calu-1 | 77 | [4] | |
| A427 | 81 | [4] | |
| Calu-3 | 85 | [4] | |
| HCC827 | 205 | [4] | |
| H460 | 147 | [4] | |
| H1975 | 198 | [4] | |
| H1650 | 83 | [4] | |
| Lung Cancer Stem-like Cells | LCSC136 | 21 | [9] |
| LCSC36 | 23 | [9] | |
| LCSC18 | 12 | [9] | |
| LCSC196 | 36 | [9] | |
| LCSC223 | 25 | [9] | |
| LCSC229 | 29 | [9] | |
| LCSC143 | 67 | [9] |
Table 2: Effect of CPTH6 on Protein Acetylation and Autophagy Markers
| Cell Line | Treatment | Effect on Histone H3 Acetylation | Effect on α-tubulin Acetylation | Effect on LC3B-II levels | Citation |
| LCSC136 | 50µM, 24h | ~45% decrease | ~85% decrease | Not Reported | [4] |
| H1299, M14, U-87 MG, MCF7 | 72h | Increase | Decrease | Increase | [10] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® reagent.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture cells with the desired concentrations of CPTH6 for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12][13]
Western Blot for Histone and α-tubulin Acetylation
-
Protein Extraction: After treatment with CPTH6, lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-Histone H3, total Histone H3, acetyl-α-tubulin, and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[14][15]
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Unexpected effect of CPTH6 on the autophagy pathway.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [publicatt.unicatt.it]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thiazole derivative CPTH6 impairs autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thiazole derivative CPTH6 impairs autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ch.promega.com [ch.promega.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
potential off-target effects of CPTH6 hydrobromide in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CPTH6 hydrobromide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a cell-permeable thiazole (B1198619) derivative that acts as an inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2][3] Its primary mechanism of action is the reduction of histone H3 and H4 acetylation.[1]
Q2: Besides histones, are there other known cellular proteins affected by CPTH6?
A2: Yes, a significant off-target effect of CPTH6 is the inhibition of α-tubulin acetylation.[1] This can impact microtubule dynamics and related cellular processes. In endothelial cells, CPTH6 has been shown to cause an accumulation of acetylated microtubules in the perinuclear region.[4]
Q3: What are the expected phenotypic effects of CPTH6 treatment in cancer cell lines?
A3: Treatment with CPTH6 typically leads to a dose- and time-dependent inhibition of cell viability.[1] This is often accompanied by cell cycle arrest in the G0/G1 phase, induction of apoptosis, and modulation of autophagy.[1][4] In some cancer stem-like cells, CPTH6 has been observed to reduce spheroid formation and decrease the expression of stemness markers.[5]
Q4: Is there a known kinase selectivity profile for this compound?
A4: Currently, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. While its primary targets are the Gcn5 and pCAF histone acetyltransferases, users should be aware that potential off-target effects on various protein kinases cannot be ruled out. This is an important consideration when interpreting results from signaling pathway studies.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in organic solvents such as DMSO (at approximately 25 mg/mL) and ethanol (B145695) (at approximately 0.5 mg/mL).[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. It has limited solubility in aqueous buffers.[6] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] Aqueous solutions are not recommended for storage for more than one day.[6]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results between replicates.
-
Possible Cause 1: Compound Precipitation. this compound has limited aqueous solubility and may precipitate in cell culture medium, especially at higher concentrations.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding CPTH6. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all wells.
-
-
Possible Cause 2: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider gently rocking the plate after seeding to ensure even distribution.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the microplate for treatment groups. Fill these wells with sterile PBS or media to maintain humidity.
-
Issue 2: No significant effect on cell viability at expected concentrations.
-
Possible Cause 1: Cell Line Resistance. Different cell lines exhibit varying sensitivity to CPTH6.
-
Solution: Refer to published IC50 values for your cell line of interest (see Table 1). If data is unavailable, perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 200 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions.
-
-
Possible Cause 2: Inactive Compound. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Use a fresh aliquot of this compound from a properly stored stock.
-
-
Possible Cause 3: Low HAT Activity in the Chosen Cell Line. The effect of a HAT inhibitor will be less pronounced in cells with inherently low Gcn5/pCAF activity.
-
Solution: As a positive control, test the compound on a cell line known to be sensitive to CPTH6, such as U-937 or H1299.
-
Issue 3: Unexpected changes in cell morphology.
-
Possible Cause: Effects on the Cytoskeleton. As CPTH6 affects α-tubulin acetylation, it can alter microtubule organization and, consequently, cell shape, adhesion, and motility.[4][8][9]
-
Solution: Document any morphological changes with microscopy. Consider performing immunofluorescence staining for α-tubulin and acetylated α-tubulin to visualize the effects on the microtubule network.
-
Quantitative Data Summary
Table 1: IC50 Values of CPTH6 in Various Cancer Cell Lines after 72 hours of Treatment
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 73 | [7] |
| H1299 | Non-Small Cell Lung Cancer | 65 | [7] |
| Calu-1 | Non-Small Cell Lung Cancer | 77 | [7] |
| A427 | Non-Small Cell Lung Cancer | 81 | [7] |
| Calu-3 | Non-Small Cell Lung Cancer | 85 | [7] |
| HCC827 | Non-Small Cell Lung Cancer | 205 | [7] |
| H460 | Non-Small Cell Lung Cancer | 147 | [7] |
| H1975 | Non-Small Cell Lung Cancer | 198 | [7] |
| H1650 | Non-Small Cell Lung Cancer | 83 | [7] |
| LCSC136 | Lung Cancer Stem-like Cell | 21 | [4] |
| LCSC36 | Lung Cancer Stem-like Cell | 23 | [4] |
| LCSC18 | Lung Cancer Stem-like Cell | 12 | [4] |
| LCSC196 | Lung Cancer Stem-like Cell | 36 | [4] |
| LCSC223 | Lung Cancer Stem-like Cell | 25 | [4] |
| LCSC229 | Lung Cancer Stem-like Cell | 29 | [4] |
| LCSC143 | Lung Cancer Stem-like Cell | 67 | [4] |
Experimental Protocols
Protocol 1: Western Blot for Histone H3 and α-Tubulin Acetylation
-
Cell Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control (DMSO) for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel for histones and a 10% gel for tubulin.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-α-tubulin, and total α-tubulin (or β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantification: Quantify band intensities using densitometry software. Normalize the acetylated protein signal to the total protein signal.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Figure 1. Mechanism of action of this compound.
Figure 2. Experimental workflow for a cell viability assay.
Figure 3. Logical diagram for troubleshooting experiments.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evidence that the cytoskeleton plays a key role in cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytoskeletal agents inhibit motility and adherence of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize solvent toxicity when using CPTH6 hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent toxicity when using CPTH6 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a crystalline solid with good solubility in several organic solvents.[1][2] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective, with a solubility of approximately 25 mg/mL.[1][2] Ethanol (B145695) can also be used, but the solubility is significantly lower at around 0.5 mg/mL.[1][2]
Q2: How should I prepare working solutions of this compound for cell-based assays?
A2: Due to its sparse solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution.[1][2] This stock solution can then be diluted with your aqueous buffer or cell culture medium to the desired final concentration. For example, a 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/mL.[1] It is not recommended to store the aqueous working solution for more than one day.[1]
Q3: What are the potential toxic effects of the solvents used for this compound on my cells?
A3: The organic solvents used to dissolve this compound can exhibit toxicity to cells in culture, especially at higher concentrations.
-
DMSO: While widely used, DMSO can inhibit cell proliferation and induce cytotoxicity at concentrations as low as 1% in some cell lines.[3] It has been shown to damage mitochondrial integrity and membrane potential in astrocytes. At a concentration of 5%, DMSO significantly inhibits cell viability and promotes apoptosis.[4] Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxic effects.[5]
-
DMF: DMF generally displays greater toxicity than DMSO and ethanol.[6][7] It is recommended to keep the final concentration of DMF in the culture medium at or below 0.1% to avoid significant experimental error.[6][8]
-
Ethanol: The cytotoxic effects of ethanol are dependent on both concentration and exposure time.[9][10] While some cell lines can tolerate up to 2% ethanol, higher concentrations can significantly compromise cell viability.[11]
Q4: How can I minimize solvent toxicity in my experiments?
A4: To minimize solvent-induced artifacts and toxicity, follow these best practices:
-
Use the lowest possible solvent concentration: Prepare a high-concentration stock solution of this compound in your chosen organic solvent. This allows you to add a very small volume to your culture medium to reach the final desired concentration of this compound, thereby keeping the final solvent concentration low (ideally ≤0.1% for DMSO and DMF, and ≤0.5% for ethanol).
-
Run a solvent control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups, but without this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
Determine the maximum tolerated solvent concentration for your cell line: The sensitivity to solvents can vary between different cell lines.[3] It is good practice to perform a dose-response experiment to determine the highest concentration of the solvent that does not affect the viability or other key functions of your specific cells.
-
Limit exposure time: Whenever possible, minimize the duration of cell exposure to the solvent.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High cell death in both control and treated groups. | The final solvent concentration is too high and is causing general cytotoxicity. | 1. Calculate the final percentage (v/v) of the solvent in your culture medium. 2. If the concentration is above the recommended limits (e.g., >0.5% for DMSO), prepare a more concentrated stock solution of this compound to reduce the volume added to the cells. 3. Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your specific cell line. |
| Inconsistent results between experiments. | Variability in the preparation of stock or working solutions. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the this compound is fully dissolved in the organic solvent before making further dilutions. 2. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] 3. Prepare fresh aqueous working solutions for each experiment.[1] |
| Reduced or no effect of this compound. | Precipitation of the compound upon dilution in aqueous buffer. Degradation of the compound in the working solution. | 1. Visually inspect the diluted working solution for any signs of precipitation. If precipitation occurs, you may need to adjust the dilution scheme or use a different solvent system if possible. 2. Prepare fresh working solutions immediately before use, as aqueous solutions of this compound are not recommended for long-term storage.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 25 mg/mL | [1] |
| DMF | 25 mg/mL | [1] |
| Ethanol | 0.5 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | 0.3 mg/mL | [1] |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration (v/v) | Notes | Reference |
| DMSO | 0.1% - 0.5% | Cell line dependent; some are sensitive to concentrations above 0.1%. | [3][5] |
| DMF | ≤ 0.1% | Generally more toxic than DMSO. | [6][7][8] |
| Ethanol | ≤ 0.5% | Toxicity is concentration and time-dependent. | [11] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from general MTT assay procedures and studies using this compound.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.1%).
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on general flow cytometry procedures for apoptosis and findings from studies on this compound.[9][11]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting high cell death in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
CPTH6 hydrobromide degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPTH6 hydrobromide. The information provided is intended to address potential issues related to the degradation of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1][2]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in organic solvents like DMSO and DMF (approximately 25 mg/mL) and sparingly soluble in ethanol (B145695) (approximately 0.5 mg/mL).[1][2] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For long-term storage of solutions, it is best to prepare aliquots in DMSO and store them at -80°C for up to six months or at -20°C for up to one month.[3]
Q3: What are the potential degradation pathways for this compound?
A3: As a hydrazone derivative, this compound is susceptible to hydrolysis, particularly under acidic conditions.[4][5][6] The hydrazone bond can cleave, leading to the formation of the corresponding hydrazine (B178648) and carbonyl compounds. Additionally, as a thiazole-containing compound, it may be susceptible to photodegradation upon exposure to light.[7][8]
Q4: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A4: A decrease in activity is likely due to the degradation of the compound in solution. This can be caused by:
-
Hydrolysis: If your experimental medium is acidic, the hydrazone bond of this compound may be hydrolyzing.
-
Improper Storage: Storing aqueous solutions for extended periods or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Photodegradation: Exposure of the solution to light, especially UV light, can cause degradation of the thiazole (B1198619) ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment from a recently prepared DMSO stock. Minimize the exposure of the solution to light. Ensure the pH of your experimental medium is not acidic, if possible. |
| Precipitate formation in aqueous solution | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A common practice is to keep the final DMSO concentration below 1%. If precipitation persists, consider using a different solvent system or reducing the final concentration of this compound. |
| Loss of compound potency after storage | Instability of the compound in the stored solution. | Aliquot DMSO stock solutions and store them at -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles. Do not store aqueous solutions for more than 24 hours.[2] |
| Discoloration of the solution | Potential photodegradation or chemical reaction. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions in a clean environment to avoid contamination. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental conditions.
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a UV detector
- C18 HPLC column
- Acetonitrile (B52724), HPLC grade
- Water, HPLC grade
- Formic acid or other appropriate mobile phase modifier
2. Procedure:
- Prepare a stock solution: Dissolve a known amount of this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare test solutions: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration (e.g., 100 µM).
- Incubation: Incubate the test solutions under different conditions to be evaluated (e.g., different temperatures, light exposure).
- Time points: Withdraw aliquots of the test solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- HPLC analysis: Immediately analyze the aliquots by HPLC.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of small molecules.
- Detection: Monitor the absorbance at the λmax of this compound (250 and 278 nm).[1][2]
- Data analysis: Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point (t=0).
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CPTH6 Hydrobromide Dosage for In Vivo Animal Studies
Welcome to the technical support center for the in vivo application of CPTH6 hydrobromide. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for animal studies involving this potent Gcn5/pCAF histone acetyltransferase (HAT) inhibitor. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a thiazole (B1198619) derivative that acts as a specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2][3] By inhibiting these enzymes, CPTH6 reduces the acetylation of histones H3 and H4, as well as α-tubulin.[2] This disruption of protein acetylation leads to cell cycle arrest, induction of apoptosis (programmed cell death), and impairment of autophagy in cancer cells.[2][3][4]
Q2: What is the recommended in vivo starting dosage for this compound in mice?
A2: Based on published studies, a starting dose of 50 mg/kg administered via intraperitoneal (i.p.) injection daily has been shown to be effective in reducing tumor growth in mouse xenograft models.[2] Dosages up to 100 mg/kg have also been used without observable signs of toxicity.[2]
Q3: What is a suitable vehicle for dissolving this compound for in vivo administration?
A3: this compound has low aqueous solubility.[4] While the specific vehicle used in key in vivo studies is not explicitly detailed, a common approach for similar hydrophobic compounds is to first dissolve the compound in a small amount of a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle for injection, such as corn oil or a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and saline. It is crucial to perform a small-scale solubility test and to include a vehicle-only control group in your experiment to account for any effects of the formulation itself.
Q4: What are the expected anti-tumor effects of this compound in vivo?
A4: In preclinical models, this compound has been shown to significantly inhibit the growth of tumor xenografts, particularly those derived from lung cancer stem-like cells.[2][5] This tumor growth inhibition is associated with a reduction in cell proliferation, an increase in apoptosis within the tumor tissue, and a decrease in the cancer stem cell population.[2][5]
Q5: Are there any known toxicities associated with this compound in vivo?
A5: In studies using doses of 50 mg/kg and 100 mg/kg daily for three weeks in mice, no adverse health effects were reported, as monitored by body weight, diet consumption, and overall behavior.[2] However, as with any experimental compound, it is essential to monitor animals closely for any signs of toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation. | - Exceeded solubility limit in the chosen vehicle.- Temperature changes affecting solubility.- Improper mixing. | - Ensure you are not exceeding the known solubility of this compound in your chosen solvent system.- Gently warm the solution (if the compound is heat-stable) to aid dissolution.- Use sonication or vigorous vortexing to ensure the compound is fully dissolved. |
| Difficulty in administering the formulation due to viscosity. | - High concentration of co-solvents like PEG. | - Adjust the ratio of co-solvents in your vehicle to reduce viscosity.- Consider an alternative vehicle system. |
| Adverse reactions in animals immediately after injection (e.g., distress, lethargy). | - Vehicle toxicity (e.g., high percentage of DMSO).- Irritation from the formulation at the injection site. | - Reduce the concentration of potentially toxic solvents like DMSO in the final formulation (aim for <10%).- Ensure the pH of the final formulation is close to physiological pH.- Administer the injection slowly and ensure it is at room temperature. |
| Lack of expected anti-tumor efficacy. | - Suboptimal dosage.- Poor bioavailability of the formulation.- Degradation of the compound. | - Consider a dose-escalation study to determine the optimal dose for your specific model.- Re-evaluate your vehicle composition to ensure adequate solubility and bioavailability.- Prepare the formulation fresh before each administration and store the solid compound under recommended conditions (-20°C).[4] |
| Inconsistent tumor growth inhibition between animals. | - Inaccurate dosing due to precipitation or inconsistent formulation.- Variability in animal metabolism or tumor establishment. | - Ensure the formulation is homogenous before each injection.- Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative in vivo study using this compound.
| Parameter | Details |
| Animal Model | Immunocompromised (NOD/SCID) mice |
| Tumor Model | Subcutaneous xenografts of human lung cancer stem-like cells (LCSC136) |
| Dosage | 50 mg/kg and 100 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Daily for 3 weeks |
| Observed Efficacy | Significant reduction in tumor growth |
| Reported Toxicity | No observable signs of toxicity at the tested doses |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (General Method)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4]
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle to achieve the desired final concentration for injection.
-
Vortex the final formulation thoroughly before drawing it into the syringe.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
-
Administration:
-
Administer the formulation to the mice via intraperitoneal injection at the desired dosage (e.g., 50 mg/kg).
-
Include a control group that receives the vehicle only.
-
Protocol 2: In Vivo Xenograft Study
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (or other appropriate matrix)
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Resuspend the desired number of cancer cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment Initiation:
-
Randomize the mice into treatment and control groups.
-
Begin daily intraperitoneal injections of the this compound formulation or vehicle control.
-
-
Monitoring:
-
Monitor the body weight and overall health of the animals daily.
-
Continue tumor volume measurements throughout the treatment period.
-
-
Study Endpoint:
-
At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with cell line resistance to CPTH6 hydrobromide treatment
This guide is intended for researchers, scientists, and drug development professionals encountering cell line resistance to CPTH6 hydrobromide. It provides troubleshooting steps, frequently asked questions, and detailed experimental protocols to help identify, characterize, and overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) is a small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 (General control non-depressible 5) and pCAF (p300/CBP-associated factor).[1][2][3][4] By inhibiting these enzymes, CPTH6 prevents the transfer of acetyl groups to histone proteins and other substrates like α-tubulin.[3][4] This leads to histone hypoacetylation, chromatin condensation, and ultimately can induce cell cycle arrest, apoptosis (programmed cell death), and differentiation in various cancer cell lines.[3][5]
Q2: Which cell lines are reported to be sensitive to CPTH6?
A2: CPTH6 has shown efficacy against a range of cancer cell lines, including non-small cell lung cancer (NSCLC), leukemia, colon carcinoma, neuroblastoma, and glioblastoma.[1][3] Notably, it appears to preferentially target lung cancer stem-like cells (LCSCs) over more differentiated cancer cells.[2][6][7] Sensitivity varies, with reported IC50 values (the concentration required to inhibit 50% of cell growth) at 72 hours ranging from approximately 12µM to 205µM depending on the cell line.[1][8]
Q3: What are the visual or quantitative signs of developing resistance?
A3: The primary sign of resistance is a decreased response to a previously effective concentration of CPTH6. Quantitatively, this is observed as a significant increase in the IC50 value. For example, a resistant cell line will require a much higher concentration of CPTH6 to achieve the same level of growth inhibition as the parental, sensitive cell line. Visually, you may observe that treated cells continue to proliferate, fail to undergo apoptosis, or show reduced morphological changes compared to previous experiments.
Understanding the Mechanism of Action
CPTH6 acts by inhibiting the Gcn5 and pCAF histone acetyltransferases. These enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone tails, which relaxes chromatin structure and allows for transcription. By blocking this process, CPTH6 effectively silences genes required for cancer cell proliferation and survival.
Figure 1: Mechanism of Action of CPTH6.
Troubleshooting Guide for CPTH6 Resistance
If you suspect your cell line has developed resistance to CPTH6, follow this workflow to diagnose the problem and explore potential solutions.
Figure 2: Experimental workflow for troubleshooting CPTH6 resistance.
Step 1: Confirming Resistance
Issue: Cells are no longer dying or showing growth arrest at the expected CPTH6 concentration.
Action: Perform a dose-response viability assay to compare the IC50 of your current cell line to the parental (sensitive) line or to previously established values. A significant fold-change indicates acquired resistance.
Table 1: Example IC50 Comparison Data
| Cell Line | Condition | CPTH6 IC50 (µM) | Fold Change |
|---|---|---|---|
| H1299 | Parental (Sensitive) | 65.0 µM | - |
| H1299-R | Suspected Resistant | 185.5 µM | 2.85 |
| A549 | Parental (Sensitive) | 73.0 µM | - |
| A549-R | Suspected Resistant | 210.2 µM | 2.88 |
Note: Data is illustrative. IC50 values for sensitive NSCLC lines are based on published data.[1]
Protocol: Determining IC50 with an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should bracket the expected IC50 values for both sensitive and resistant cells (e.g., ranging from 1 µM to 400 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared CPTH6 dilutions. Include "vehicle-only" (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control. Plot the normalized values against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
Step 2: Investigating Potential Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the underlying cause. Several mechanisms could be at play.[9][10]
Figure 3: Common mechanisms of acquired drug resistance in cancer cells.
Q4: How can I check if the drug's target has been altered?
A4: A common resistance mechanism involves changes to the drug target.[9][10]
-
Action 1: Western Blot for Gcn5/pCAF Expression. Compare the protein levels of Gcn5 and pCAF in your resistant line versus the sensitive parental line. Overexpression of the target protein may require higher drug concentrations for effective inhibition.
-
Action 2: Sequencing. Sequence the Gcn5 (KAT2A) and pCAF (KAT2B) genes in the resistant cells to identify potential mutations that could prevent CPTH6 from binding effectively.
-
Action 3: Check Downstream Effects. Since CPTH6 inhibits HAT activity, a key indicator of its effect is the acetylation status of its substrates.[1] Use Western blotting to check the acetylation levels of Histone H3, Histone H4, and α-tubulin. If CPTH6 no longer reduces the acetylation of these proteins in the resistant line, it suggests a target-related issue.
Q5: Could cellular metabolism be driving resistance?
A5: Yes. CPTH6 is known to be an Acetyl-CoA-competitive inhibitor.[3] Recent studies on other HAT inhibitors have shown that increased intracellular levels of Acetyl-CoA can outcompete the drug, leading to resistance.[11][12]
-
Action: Assess Metabolic Pathways. Investigate whether pathways responsible for Acetyl-CoA biosynthesis are upregulated in your resistant cell line through transcriptomic (RNA-seq) or proteomic analysis.
Q6: What if the resistance isn't related to the target?
A6: Resistance can also arise from cellular adaptations that are not directly related to the drug's primary target.[13][14]
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, preventing them from reaching their target.[10]
-
Action: Use qPCR or Western blot to check for overexpression of common efflux pumps like P-glycoprotein (P-gp/MDR1) or MRPs.
-
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the one being inhibited, allowing them to maintain proliferation and survival.[10]
-
Action: Perform RNA-seq or phospho-proteomic arrays to identify signaling pathways (e.g., PI3K/AKT) that may be upregulated in the resistant line.[15]
-
Step 3 & 4: Devising and Testing Mitigation Strategies
Based on your findings, you can implement strategies to overcome the observed resistance.
Q7: How can I overcome resistance caused by increased drug efflux?
A7: If you suspect overexpression of ABC transporters, you can try co-treatment with an efflux pump inhibitor.
-
Strategy: Treat the resistant cells with CPTH6 in combination with a known P-gp inhibitor like Verapamil or a broader ABC transporter inhibitor. A restored sensitivity to CPTH6 would support this mechanism.
Q8: What if a bypass pathway has been activated?
A8: This is a common challenge in targeted therapy.[10]
-
Strategy: Combination Therapy. The most effective approach is combination therapy.[16][17] If your analysis identified an upregulated survival pathway (e.g., PI3K/AKT), combine CPTH6 with a specific inhibitor for that pathway. This dual-pronged attack can prevent the cancer cells from escaping.
Q9: Are there other general strategies to overcome resistance?
A9: Yes, several other approaches can be considered.
-
Immunotherapy Combinations: Combining targeted agents with immunotherapies like checkpoint inhibitors can be a powerful strategy to eliminate resistant cell populations.[16][17]
-
Novel Drug Delivery Systems: Using nanotechnology to encapsulate CPTH6 can alter its delivery and cellular uptake, potentially bypassing efflux pump mechanisms.[17]
-
Adaptive Therapy: Instead of continuous high-dose treatment, an adaptive therapy schedule (e.g., intermittent dosing) can sometimes prevent the selection and dominance of highly resistant clones.[9]
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [ricerca.unich.it]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 11. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Navigating Contradictory Findings with CPTH6 Hydrobromide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret and resolve conflicting results from different assays involving CPTH6 hydrobromide. Discrepancies between biochemical and cell-based assays, or among different cell-based assays, can arise from a variety of factors. This guide offers structured advice to identify potential causes and find solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that acts as an inhibitor of the GNAT (G protein-coupled receptor N-acetyltransferase) family of histone acetyltransferases (HATs), specifically targeting Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2][3] By inhibiting these enzymes, CPTH6 reduces the acetylation of histones (primarily H3 and H4) and other cellular proteins like α-tubulin.[1][2] This leads to downstream effects such as cell cycle arrest, induction of apoptosis, and modulation of autophagy in various cancer cell lines.[2][3]
Q2: Why am I seeing potent inhibition in my biochemical HAT assay but weak activity in my cell-based viability assay?
A2: This is a common discrepancy that can be attributed to several factors:
-
Cell Permeability: While CPTH6 is known to be cell-permeable, its uptake and effective intracellular concentration can vary significantly between different cell lines.
-
Drug Efflux: The cell line you are using may express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove CPTH6 from the cell, preventing it from reaching its target.
-
Off-Target Effects in Cells: In a cellular context, CPTH6 might have off-target effects that counteract its cytotoxic effects at the concentrations tested.
-
Metabolic Inactivation: The cells may metabolize CPTH6 into a less active or inactive form.
-
Assay Duration and Endpoint: The endpoint of your viability assay (e.g., 24, 48, or 72 hours) may not be optimal for observing the cytotoxic effects of HAT inhibition, which can be slow to manifest.
Q3: My results show a decrease in histone acetylation as expected, but the cells are not undergoing apoptosis. What could be the reason?
A3: A reduction in histone acetylation does not always immediately translate to apoptosis. Consider the following possibilities:
-
Cell Cycle Arrest: CPTH6 can induce cell cycle arrest, for example at the G0/G1 phase.[2] The cells may be in a state of arrested growth rather than actively dying. You can investigate this using cell cycle analysis assays (e.g., propidium (B1200493) iodide staining and flow cytometry).
-
Activation of Pro-Survival Pathways: The cell line might have upregulated pro-survival pathways that counteract the pro-apoptotic signals initiated by CPTH6.
-
Autophagy Induction: CPTH6 has been reported to modulate autophagy.[3] In some contexts, autophagy can act as a survival mechanism, delaying or preventing apoptosis.
-
Insufficient Inhibition: The level of histone deacetylation achieved may be sufficient to alter gene expression but not enough to cross the threshold required to trigger the apoptotic cascade in that specific cell line.
Q4: I am observing different IC50 values for CPTH6 in different cancer cell lines. Is this normal?
A4: Yes, it is expected to observe a range of IC50 values across different cell lines. This variability can be attributed to the unique molecular characteristics of each cell line, including:
-
Differential expression levels of Gcn5 and pCAF.
-
Varying dependencies on histone acetylation for survival and proliferation.
-
Differences in cell membrane composition affecting drug uptake.
-
Presence of drug resistance mechanisms.
Troubleshooting Guides
Scenario 1: Conflicting Biochemical vs. Cell-Based Assay Results
Problem: Your in vitro HAT assay with recombinant Gcn5/pCAF shows a low nanomolar IC50 for CPTH6, but your cell viability assay (e.g., MTT, CellTiter-Glo) on a cancer cell line shows an IC50 in the micromolar range.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged analog of CPTH6 to assess target engagement in intact cells. | A significant thermal shift of Gcn5/pCAF in the presence of CPTH6 would confirm intracellular target engagement. |
| Drug Efflux | Co-treat cells with CPTH6 and a known inhibitor of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein). | A significant decrease in the IC50 of CPTH6 in the presence of the efflux pump inhibitor would suggest that drug efflux is a contributing factor. |
| Metabolic Instability | Incubate CPTH6 with liver microsomes or cell lysates and analyze its stability over time using LC-MS. | Rapid degradation of CPTH6 would indicate metabolic instability. |
| Slow Onset of Action | Extend the duration of your cell viability assay (e.g., to 96 hours) and perform a time-course experiment. | Cytotoxic effects may become more pronounced at later time points. |
Scenario 2: Discrepancy Between Acetylation Levels and Cell Viability
Problem: Western blot analysis confirms a dose-dependent decrease in global H3 acetylation upon CPTH6 treatment, but there is only a modest effect on cell viability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Cycle Arrest vs. Apoptosis | Perform cell cycle analysis using flow cytometry after propidium iodide staining. | An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1) would indicate that cell cycle arrest is the predominant phenotype. |
| Induction of Autophagy | Analyze the levels of autophagy markers such as LC3-II and p62 by Western blot. You can also use fluorescent reporters for autophagy. | An increase in the LC3-II/LC3-I ratio would suggest the induction of autophagy. |
| Activation of Pro-Survival Signaling | Perform a phospho-kinase array or targeted Western blots for key survival pathways (e.g., Akt, ERK). | Increased phosphorylation of pro-survival kinases could explain the resistance to apoptosis. |
Quantitative Data Summary
Table 1: In Vitro HAT Inhibitory Activity of CPTH6
| Target Enzyme | Substrate | Assay Type | IC50 |
| Gcn5 | Histone H3 | Radioactive Filter Binding | ~20 µM |
| pCAF | Histone H3 | Radioactive Filter Binding | ~18 µM |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration).
Table 2: Cellular Activity of CPTH6 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 | Reference |
| U937 | Leukemia | Cell Viability | 72h | ~25 µM | [2] |
| Jurkat | Leukemia | Cell Viability | 72h | ~30 µM | [2] |
| LCSC136 | NSCLC Stem-like | CellTiter-Glo | 72h | 21 µM | [4] |
| LCSC36 | NSCLC Stem-like | CellTiter-Glo | 72h | 23 µM | [4] |
| LCSC18 | NSCLC Stem-like | CellTiter-Glo | 72h | 12 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Activity Assay
This protocol is a representative example for determining the in vitro inhibitory activity of CPTH6 against a specific HAT enzyme.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Enzyme and Substrate Preparation: Dilute recombinant Gcn5 or pCAF and the histone H3 substrate in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Procedure:
-
Add the reaction buffer, enzyme, and CPTH6 (or DMSO for control) to a microplate well.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the histone H3 substrate and [³H]-acetyl-CoA.
-
Incubate for 30 minutes at 30°C.
-
-
Detection:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each CPTH6 concentration relative to the DMSO control and determine the IC50 value by non-linear regression.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of CPTH6 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Procedure:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and calculate the IC50 value using a dose-response curve fitting model.
Protocol 3: Western Blot for Histone Acetylation
This protocol is used to determine the effect of CPTH6 on the acetylation status of histones within cells.
-
Cell Treatment and Lysis: Treat cells with various concentrations of CPTH6 for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (or another target) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., total histone H3 or β-actin).
Visualizations
Caption: CPTH6 inhibits GNATs, leading to reduced acetylation and downstream cellular effects.
Caption: A logical workflow for troubleshooting conflicting results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Experiments with CPTH6 Hydrobromide
Welcome to the technical support center for CPTH6 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent or no inhibition of histone acetylation after treating my cells with this compound?
-
Possible Cause 1: Inhibitor Degradation or Improper Storage.
-
Solution: this compound is a crystalline solid that should be stored at -20°C for long-term stability (up to 4 years).[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Ensure your storage conditions are optimal and the compound has not expired.
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration.
-
Solution: The effective concentration of this compound can vary significantly depending on the cell line, cell density, and treatment duration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. IC50 values can range from low micromolar to over 100 µM in different cell lines.[3][4]
-
-
Possible Cause 3: Solubility Issues.
-
Solution: this compound is soluble in DMSO and DMF (approximately 25 mg/ml) but has low solubility in ethanol (B145695) (approximately 0.5 mg/ml) and is sparingly soluble in aqueous buffers.[1][2] For cell-based assays, first dissolve the compound in DMSO to make a stock solution. When preparing your working solution, ensure the inhibitor is fully dissolved in the stock solvent before further dilution in cell culture medium. Precipitation in the medium can lead to a lower effective concentration. Using fresh, anhydrous DMSO is recommended as moisture can affect solubility. Aqueous solutions are not recommended for storage for more than one day.[1]
-
-
Possible Cause 4: Cell Permeability and Insufficient Treatment Duration.
-
Solution: While CPTH6 is cell-permeable, the kinetics of uptake can differ between cell types. If you are not observing the expected effect, consider extending the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal incubation period for your cell line.[4][5]
-
-
Possible Cause 5: High Expression Levels of Target Enzymes (Gcn5/pCAF).
-
Solution: Cell lines with exceptionally high expression of the target histone acetyltransferases (HATs), Gcn5 and pCAF, may require higher concentrations of this compound to achieve significant inhibition.[6] Consider quantifying the baseline expression levels of these enzymes in your cell line.
-
Question 2: I'm observing significant off-target effects or cellular toxicity at concentrations where I expect specific inhibition. What could be the cause?
-
Possible Cause 1: Non-Specific Toxicity of High Concentrations.
-
Solution: Like many small molecule inhibitors, high concentrations of this compound may induce off-target effects leading to generalized cytotoxicity.[6] It is essential to determine the therapeutic window for your specific cell line by performing a careful dose-response analysis and correlating it with the inhibition of the intended target (e.g., histone acetylation).
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) in all your experiments to account for any solvent-induced effects.
-
-
Possible Cause 3: Off-Target Kinase Inhibition.
-
Solution: While CPTH6 is reported to be a specific inhibitor of Gcn5 and pCAF, the possibility of off-target effects on other cellular kinases or enzymes cannot be entirely ruled out, especially at higher concentrations. If you suspect off-target effects, consider using a structurally different Gcn5/pCAF inhibitor as a control or employing genetic approaches (e.g., siRNA knockdown of Gcn5/pCAF) to validate your findings.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiazole (B1198619) derivative that acts as a specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (also known as KAT2A) and pCAF (p300/CBP-associated factor, also known as KAT2B).[4] It does not significantly inhibit other HATs like p300 and CBP.[2] By inhibiting Gcn5 and pCAF, CPTH6 leads to a reduction in the acetylation of histones (specifically H3 and H4) and non-histone proteins like α-tubulin.[4] This results in a more condensed chromatin structure, leading to the repression of gene transcription, cell cycle arrest, and induction of apoptosis in cancer cells.[4][7]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an organic solvent such as DMSO or DMF to a concentration of, for example, 10 mM.[1] Ensure the compound is completely dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months).[1]
Q3: What is the recommended working concentration for in vitro experiments?
A3: The optimal working concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on published data, concentrations ranging from 10 µM to 100 µM are commonly used for in vitro cell-based assays.[4][5] It is strongly recommended to perform a dose-response curve to determine the IC50 value for your cell line of interest.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, CPTH6 has been used in in vivo studies, typically in mouse xenograft models.[7][8] The administration route and dosage will need to be optimized for the specific animal model and research question. It is important to assess the compound's bioavailability and any potential toxicity in the chosen model system.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| LCSC136 | Lung Cancer Stem-like Cell | 21 | [3] |
| LCSC36 | Lung Cancer Stem-like Cell | 23 | [3] |
| LCSC18 | Lung Cancer Stem-like Cell | 12 | [3] |
| LCSC196 | Lung Cancer Stem-like Cell | 36 | [3] |
| LCSC223 | Lung Cancer Stem-like Cell | 25 | [3] |
| LCSC229 | Lung Cancer Stem-like Cell | 29 | [3] |
| LCSC143 | Lung Cancer Stem-like Cell | 67 | [3] |
| U-937 | Acute Myeloid Leukemia | Varies with time | [5] |
| HL-60 | Acute Myeloid Leukemia | Varies with time | [5] |
Note: IC50 values can vary based on experimental conditions. It is recommended to determine the IC50 for your specific cell line and assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade, anhydrous)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., <0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Histone Acetylation
This protocol describes the detection of changes in histone H3 acetylation levels following treatment with this compound.
Materials:
-
This compound
-
Cell culture plates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in ice-cold RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated Histone H3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 to serve as a loading control.
Mandatory Visualization
Caption: Gcn5/pCAF signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting workflow for experiments with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [publicatt.unicatt.it]
Validation & Comparative
A Comparative Analysis of CPTH6 Hydrobromide and Other Histone Acetyltransferase (HAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive therapeutic targets. This guide provides an objective, data-supported comparison of the efficacy of CPTH6 hydrobromide with other well-characterized HAT inhibitors, including Anacardic Acid, Curcumin, Garcinol, and C646.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and other HAT inhibitors, based on available experimental evidence. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Feature | This compound | Anacardic Acid | Curcumin | Garcinol | C646 |
| Target(s) | Gcn5, pCAF[1][2] | p300, PCAF | p300/CBP[3][4][5] | p300, PCAF[6] | p300/CBP[7][8][9][10] |
| IC50 for pCAF | Significant inhibition[1] | ~5 µM | Inactive[3] | ~5 µM[6] | Not a primary target |
| IC50 for Gcn5 | Significant inhibition[1] | Not a primary target | Not a primary target | Not a primary target | Not a primary target |
| IC50 for p300 | No significant inhibition[1] | ~8.5 µM | ~25 µM[3] | ~7 µM[6] | Kᵢ of 400 nM, IC50 of 1.6 µM[7][8] |
| IC50 for CBP | No significant inhibition[1] | Not a primary target | Inhibits[3][4][5] | Not a primary target | Inhibits[7][8][9][10] |
| Origin | Synthetic | Natural | Natural | Natural | Synthetic |
| Mechanism of Action | Inhibition of Gcn5 and pCAF HAT activity[1] | Non-competitive inhibitor of p300 and PCAF | p300/CBP-specific inhibitor[3][4][5] | Mixed-type inhibitor of p300 and PCAF[6] | Competitive inhibitor of p300[7][8] |
In-Depth Analysis: Mechanism and Specificity
This compound is a synthetic thiazole (B1198619) derivative that demonstrates specificity as a Gcn5 and pCAF histone acetyltransferase inhibitor.[1][2] Studies have shown that it does not significantly affect the HAT activity of p300 and CBP.[1] This selectivity makes CPTH6 a valuable tool for dissecting the specific roles of Gcn5 and pCAF in cellular processes. In cancer research, CPTH6 has been shown to preferentially target lung cancer stem-like cells, inducing apoptosis and reducing their viability.[11][12][13]
Anacardic Acid , a natural product derived from cashew nut shell liquid, exhibits a broader inhibitory profile as a non-competitive inhibitor of both p300 and PCAF.[14][15] Its ability to target multiple HATs makes it suitable for studies aiming for a more general inhibition of histone acetylation.
Curcumin , the active component of turmeric, is a well-known natural compound that acts as a specific inhibitor of p300/CBP HAT activity, with little to no effect on PCAF.[3][4][5] Its anticancer properties have been linked to the downregulation of various cell survival pathways.
Garcinol , a polyisoprenylated benzophenone (B1666685) from Garcinia indica, is a potent inhibitor of both p300 and PCAF.[6][16] It acts as a mixed-type inhibitor and has been shown to repress chromatin transcription and induce apoptosis in cancer cells.[6]
C646 is a synthetic, cell-permeable, and competitive inhibitor that is highly selective for p300 and CBP.[7][8][9][10] Its high potency and selectivity make it a widely used chemical probe for studying the functions of p300/CBP in various biological processes.
Experimental Protocols
To provide a clearer understanding of the processes involved, the following are detailed methodologies for key experiments cited in the comparison of these HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Activity Assay
This assay is used to measure the enzymatic activity of a specific HAT and the inhibitory effect of a compound in a cell-free system.
Materials:
-
Recombinant HAT enzyme (e.g., p300, pCAF, Gcn5)
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled or unlabeled
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Filter paper (for radioactive assay) or developer reagent (for colorimetric/fluorometric assay)
-
Scintillation counter or microplate reader
Procedure:
-
Prepare a reaction mixture containing the HAT assay buffer, histone peptide substrate, and the recombinant HAT enzyme.
-
Add the HAT inhibitor at various concentrations to the reaction mixture. An equivalent volume of the solvent is added to the control reactions.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding acetic acid).
-
For radioactive assay: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
For colorimetric/fluorometric assay: Add a developer reagent that reacts with the co-product Coenzyme A (CoASH) to produce a detectable signal, and measure the absorbance or fluorescence using a microplate reader.[17][18][19]
-
Calculate the percentage of HAT activity inhibition for each concentration of the inhibitor and determine the IC50 value.
Cellular Histone Acetylation Assay
This assay measures the level of histone acetylation within cells after treatment with a HAT inhibitor.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
HAT inhibitor compound
-
Lysis buffer
-
Primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3)
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Substrate for the enzyme (for colorimetric or chemiluminescent detection)
-
Microplate reader or Western blot imaging system
Procedure (ELISA-based):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HAT inhibitor for a specific duration (e.g., 24 hours).
-
Fix, permeabilize, and block the cells within the wells.
-
Incubate the cells with the primary antibody against the specific acetylated histone mark.
-
Wash the wells and incubate with the secondary antibody.
-
Add the detection reagent and measure the signal using a microplate reader.[20][21][22][23]
-
Normalize the signal to the cell number or total histone levels.
Procedure (Western Blot-based):
-
Treat cultured cells with the HAT inhibitor.
-
Lyse the cells and extract the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the acetylated histone mark.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence imaging system.
-
Use an antibody against total histone H3 or a housekeeping protein (e.g., actin) as a loading control.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the mechanisms and experimental designs, the following diagrams are provided.
Caption: General mechanism of HAT inhibition leading to altered gene transcription.
Caption: A typical experimental workflow for comparing HAT inhibitors.
Conclusion
The choice between this compound and other HAT inhibitors will largely depend on the specific research question. CPTH6 is the preferred choice when selective inhibition of Gcn5 and pCAF is desired, allowing for the dissection of pathways specifically regulated by these enzymes. For broader inhibition of HAT activity, compounds like Anacardic Acid and Garcinol may be more suitable. Highly selective p300/CBP inhibitors such as C646 are invaluable for studying the specific functions of these two critical co-activators. For any application, it is recommended to perform dose-response experiments and to validate the on-target effects in the specific experimental system being used.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin, both histone deacetylase and p300/CBP-specific inhibitor, represses the activity of nuclear factor kappa B and Notch 1 in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin is an inhibitor of p300 histone acetylatransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyisoprenylated benzophenone, garcinol, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. Small molecule modulators of histone acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. abcam.com [abcam.com]
- 18. 3hbiomedical.com [3hbiomedical.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - CD BioSciences [epigenhub.com]
- 21. EpiQuik Global Histone H3 Acetylation Assay Kit | EpigenTek [epigentek.com]
- 22. resources.mblintl.com [resources.mblintl.com]
- 23. epigentek.com [epigentek.com]
A Comparative Analysis of CPTH6 Hydrobromide and CPTH2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer activities of two histone acetyltransferase (HAT) inhibitors, CPTH6 hydrobromide and CPTH2. While both compounds target histone acetylation, a key process in epigenetic regulation often dysregulated in cancer, they exhibit distinct target profiles and have been evaluated in different cancer cell line models. This document summarizes the available experimental data, details the methodologies used, and visualizes the underlying biological pathways and experimental procedures.
At a Glance: Key Differences and Mechanisms of Action
This compound and CPTH2 are structurally related small molecules that function as HAT inhibitors. However, they display different specificities for the various HAT enzymes.
-
This compound is recognized as an inhibitor of Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) .[1][2]
This difference in targeting the p300/CBP family of HATs (pCAF is a member of this family) may contribute to their varied effects in different cancer contexts. Inhibition of these HATs leads to a hypoacetylated state of histones and other non-histone proteins, which can, in turn, alter gene expression, induce cell cycle arrest, and trigger apoptosis.[1][4]
Quantitative Analysis of Anti-Cancer Activity
The following tables summarize the available quantitative data on the effects of this compound and CPTH2 on cancer cell viability and apoptosis. It is important to note that a direct comparison in the same cancer cell line is limited in the current literature.
Table 1: Inhibition of Cancer Cell Viability (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| CPTH6 | Non-Small Cell Lung Cancer | A549 | 73 | 72 |
| Non-Small Cell Lung Cancer | H1299 | 65 | 72 | |
| Non-Small Cell Lung Cancer | Calu-1 | 77 | 72 | |
| Non-Small Cell Lung Cancer | A427 | 81 | 72 | |
| Non-Small Cell Lung Cancer | Calu-3 | 85 | 72 | |
| Non-Small Cell Lung Cancer | HCC827 | 205 | 72 | |
| Non-Small Cell Lung Cancer | H460 | 147 | 72 | |
| Non-Small Cell Lung Cancer | H1975 | 198 | 72 | |
| Non-Small Cell Lung Cancer | H1650 | 83 | 72 | |
| Lung Cancer Stem-like | LCSC18 | 12 | 72 | |
| Lung Cancer Stem-like | LCSC36 | 23 | 72 | |
| Lung Cancer Stem-like | LCSC136 | 21 | 72 | |
| Lung Cancer Stem-like | LCSC143 | 67 | 72 | |
| Lung Cancer Stem-like | LCSC196 | 36 | 72 | |
| Lung Cancer Stem-like | LCSC223 | 25 | 72 | |
| Lung Cancer Stem-like | LCSC229 | 29 | 72 | |
| CPTH2 | Chronic Myeloid Leukemia | K562 | ~150 (aptamer-siRNA conjugate) | Not Specified |
*Data for CPTH6 was primarily obtained from studies on non-small cell lung cancer cell lines and lung cancer stem-like cells.[5][6] The IC50 value for CPTH2 is from a study using an aptamer-siRNA conjugate in the K562 cell line, which may not directly reflect the potency of the small molecule alone.[7]
Table 2: Induction of Apoptosis
| Compound | Cancer Type | Cell Line | Observations |
| CPTH6 | Non-Small Cell Lung Cancer | LCSC136 | Dose- and time-dependent increase in apoptotic cells. |
| CPTH2 | Clear Cell Renal Carcinoma | Not specified | Drastic increase in the apoptotic/dead cell population after 48 hours.[3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways affected by CPTH6 and CPTH2, as well as a generalized experimental workflow for comparing such compounds.
Caption: Proposed signaling pathway for CPTH6 and CPTH2.
Caption: General experimental workflow for comparison.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced literature. Specific details may vary between studies.
Cell Viability Assays (MTT and CellTiter-Glo)
Objective: To determine the concentration of CPTH6 or CPTH2 that inhibits the growth of cancer cells by 50% (IC50).
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or CPTH2 for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with CPTH6 or CPTH2.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Western Blot Analysis
Objective: To detect changes in the levels of specific proteins (e.g., acetylated histones, apoptosis-related proteins) after treatment.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-acetyl-Histone H3, anti-PARP, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and CPTH2 demonstrate anti-cancer properties through the inhibition of histone acetyltransferases, leading to decreased cell viability and induction of apoptosis. The available data suggests that CPTH6 is particularly effective against non-small cell lung cancer cell lines and, notably, lung cancer stem-like cells, with IC50 values in the low to mid-micromolar range.[5][6] Information on CPTH2 is less comprehensive in a cancer context, with qualitative evidence of its ability to induce apoptosis in clear cell renal carcinoma.[3][4]
The differential targeting of pCAF by CPTH6 and p300 by CPTH2 may underlie their distinct activity profiles and warrants further investigation. A direct head-to-head comparison of these two compounds across a panel of diverse cancer cell lines would be invaluable to fully elucidate their relative potency and therapeutic potential. Researchers are encouraged to use the provided protocols as a foundation for such comparative studies.
References
- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. k562 cells ic50: Topics by Science.gov [science.gov]
CPTH6 Hydrobromide: A Comparative Guide to its Acetyltransferase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of CPTH6 hydrobromide against other key histone acetyltransferases (HATs). The data presented herein is compiled from peer-reviewed research to facilitate an objective comparison with other acetyltransferase inhibitors.
Selectivity Profile of this compound
This compound has been identified as a selective inhibitor of the Gcn5 and pCAF (p300/CBP-associated factor) histone acetyltransferases.[1][2][3][4][5][6] Experimental data demonstrates that at high concentrations, CPTH6 significantly inhibits the enzymatic activity of Gcn5 and pCAF, while having a negligible effect on other acetyltransferases like p300 and CBP.[2] This selectivity distinguishes it from pan-HAT inhibitors such as Anacardic Acid.
The following table summarizes the inhibitory activity of this compound in comparison to other known HAT inhibitors.
| Compound | Target Acetyltransferase | Inhibitory Activity |
| This compound | p300 | No significant inhibition at 800 µM[2] |
| CBP | No significant inhibition at 800 µM[2] | |
| pCAF | Significant inhibition [2] | |
| Gcn5 | Significant inhibition [2] | |
| Anacardic Acid | pCAF | IC₅₀ ≈ 5 µM |
| p300 | IC₅₀ ≈ 8.5 µM | |
| MB-3 | Gcn5 | IC₅₀ = 100 µM |
| CBP | IC₅₀ = 500 µM |
Experimental Protocols
The selectivity of this compound was determined using an in vitro radioactive histone acetyltransferase (HAT) assay. The following is a detailed methodology based on the key experimental findings.
In Vitro Radioactive Histone Acetyltransferase (HAT) Assay
Objective: To determine the inhibitory effect of a compound on the activity of a specific histone acetyltransferase by measuring the incorporation of radiolabeled acetyl groups into a histone substrate.
Materials:
-
Recombinant human acetyltransferase enzymes (p300, CBP, pCAF, Gcn5)
-
Histone H3 as a substrate
-
[³H]acetyl-CoA (radiolabeled acetyl coenzyme A)
-
This compound and other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: The HAT assay is typically performed in a final volume of 30 µL containing the assay buffer, 0.25 µg of histone H3, and 0.15 µCi of [³H]acetyl-CoA (20 µmol/L).
-
Enzyme Addition: 100 ng of the respective recombinant acetyltransferase (p300, CBP, pCAF, or Gcn5) is added to the reaction mixture.
-
Inhibitor Treatment: The test compound, such as this compound (e.g., at a concentration of 800 µM), or a vehicle control (e.g., DMSO) is added to the reaction mixture.
-
Incubation: The reaction mixtures are incubated at 30°C for 15 minutes to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Substrate Capture: After incubation, 20 µL of the reaction mixture is spotted onto phosphocellulose filter paper. The filter papers are then washed three times with 50 mM NaHCO₃/Na₂CO₃ buffer (pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Quantification: The filter papers are dried, and scintillation fluid is added. The amount of incorporated radioactivity is then measured using a scintillation counter.
-
Data Analysis: The percentage of remaining enzymatic activity in the presence of the inhibitor is calculated relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving histone acetylation and the experimental workflow for assessing acetyltransferase inhibitor selectivity.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [ricerca.unich.it]
- 5. oncotarget.com [oncotarget.com]
- 6. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of CPTH6 Hydrobromide: A Guide to Orthogonal Assays
For researchers investigating the epigenetic modulator CPTH6 hydrobromide, confirming its on-target activity as a histone acetyltransferase (HAT) inhibitor is crucial. This guide provides a comparative overview of key orthogonal assays to validate the on-target effects of CPTH6, with a focus on its inhibitory action on the Gcn5 and pCAF acetyltransferases. We present experimental data comparing CPTH6 to other known HAT inhibitors and provide detailed protocols for robust experimental design.
Comparative Analysis of HAT Inhibitor Activity
CPTH6 has been identified as a specific inhibitor of the Gcn5 and pCAF histone acetyltransferases.[1][2][3] To quantify its inhibitory potential and compare it with other compounds, in vitro HAT activity assays are employed. The following table summarizes the inhibitory effects of CPTH6 alongside alternative HAT inhibitors, Anacardic Acid and MB-3.
| Compound | Target(s) | Concentration Tested | % Inhibition of HAT Activity (vs. Control) | IC50 |
| This compound | Gcn5, pCAF | 800 µM | Gcn5: ~60%pCAF: ~70% | Not explicitly determined in cited studies |
| Anacardic Acid | p300, pCAF | 20 µM | pCAF: ~80% | p300: ~8.5 µMpCAF: ~5 µM[4][5][6][7] |
| MB-3 | Gcn5 | 100 µM | Gcn5: ~60% | Gcn5: 100 µM[4][5][8][9] |
Data for % inhibition is derived from a radioactive HAT assay using recombinant human enzymes and histone H3 as a substrate.[1]
Orthogonal Assays for On-Target Validation
To rigorously confirm that the cellular effects of CPTH6 are due to its intended mechanism of action, a series of orthogonal assays should be performed. These assays measure different aspects of the same biological pathway, providing a comprehensive and reliable assessment of on-target activity.
Histone Acetyltransferase (HAT) Activity Assay
This biochemical assay directly measures the enzymatic activity of HATs in the presence of an inhibitor. It serves as the primary method to confirm the direct inhibition of Gcn5 and pCAF by CPTH6. Both radioactive and colorimetric methods are commonly used.
Western Blot Analysis of Histone Acetylation
This cell-based assay assesses the downstream consequences of HAT inhibition within a cellular context. By treating cells with CPTH6, a reduction in the acetylation levels of specific histone residues (e.g., H3K9, H3K14, H3K18) can be quantified, providing evidence of on-target engagement in a biological system.[1]
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR provides locus-specific information on histone acetylation. Following treatment with CPTH6, this technique can be used to demonstrate a decrease in histone acetylation at the promoter regions of specific genes known to be regulated by Gcn5 or pCAF, thereby linking HAT inhibition to changes in the epigenetic landscape of target genes.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.
Caption: CPTH6 inhibits Gcn5/pCAF, reducing histone acetylation.
Caption: Workflow for orthogonal validation of CPTH6 activity.
Experimental Protocols
Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a non-radioactive method to measure HAT activity.[10][11][12]
Materials:
-
Nuclear extract from cells or purified recombinant Gcn5/pCAF
-
This compound and other inhibitors
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Acetyl-CoA
-
H3 or H4 histone peptide substrate
-
NADH generating enzyme
-
Colorimetric developer (e.g., WST-1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 440 nm
Procedure:
-
Sample Preparation: Prepare nuclear extracts from control and CPTH6-treated cells. Alternatively, use purified recombinant Gcn5 or pCAF.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
40 µL of HAT assay buffer
-
10 µL of nuclear extract or purified enzyme
-
10 µL of CPTH6, control vehicle (DMSO), or other inhibitors at desired concentrations.
-
-
Initiate Reaction: Add 10 µL of a mixture containing Acetyl-CoA and the histone peptide substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add 20 µL of NADH generating enzyme and 10 µL of the colorimetric developer to each well.
-
Measurement: Read the absorbance at 440 nm every 5 minutes for 30 minutes.
-
Analysis: Calculate HAT activity by determining the slope of the linear portion of the absorbance curve. Compare the activity in CPTH6-treated samples to the control.
Western Blot for Histone Acetylation
This protocol outlines the detection of changes in global histone acetylation in cells treated with CPTH6.[1]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone resolution)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of CPTH6 (e.g., 50-100 µM) or vehicle control for 6-24 hours.
-
Cell Lysis: Harvest and lyse cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (15-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone or loading control (e.g., beta-actin) band.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol details the procedure to measure histone acetylation at specific genomic loci.[13][14][15][16][17]
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, Normal Rabbit IgG as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody (e.g., anti-acetyl-H3) or an IgG control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of target genes. Calculate the enrichment of acetylated histones at these loci relative to the input and IgG controls.
By employing these orthogonal assays, researchers can confidently validate the on-target effects of this compound, strengthening the foundation for further drug development and mechanistic studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [ricerca.unich.it]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Butyrolactone 3 | MB-3 | Gcn5 inhibitor | TargetMol [targetmol.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epigenie.com [epigenie.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for CPTH6 Hydrobromide Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of CPTH6 hydrobromide, a known inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF.[1][2][3] The information presented herein is intended to assist researchers in selecting the most appropriate methodology for their drug discovery and development needs.
Introduction to this compound and Target Engagement
This compound is a thiazole (B1198619) derivative that has been shown to inhibit the HAT activity of Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2] By inhibiting these enzymes, CPTH6 can induce histone hypoacetylation, leading to cell-cycle perturbation and apoptosis in cancer cells.[1][3] Verifying that a compound like CPTH6 directly interacts with its intended targets within a cellular context is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the mechanism of action.
Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
CETSA is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein in a native cellular environment.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its protein target, the resulting complex is often more resistant to thermal denaturation. By subjecting cell lysates or intact cells to a temperature gradient, the soluble fraction of the target protein at different temperatures can be quantified, typically by Western blotting or other protein detection methods. A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Experimental Workflow
The general workflow for a CETSA experiment is as follows:
Comparison of Target Engagement Assays
While CETSA is a robust method, other techniques can also be employed to assess target engagement. The following table compares CETSA with two common alternatives: Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand-induced thermal stabilization of the target protein.[4] | Ligand-induced protection of the target protein from proteolysis.[5][6] | Ligand-induced changes in the rate of protein oxidation.[7] |
| Cellular Context | Can be performed in intact cells or cell lysates. | Typically performed in cell lysates.[5][6] | Performed in cell lysates.[7] |
| Labeling Requirement | Label-free. | Label-free. | Label-free. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[8] | Lower throughput compared to HT-CETSA. | Moderate throughput, can be multiplexed. |
| Quantitative Analysis | Provides quantitative data on thermal shift (ΔTagg) and can be used for dose-response curves (ITDR-CETSA).[4][9] | Can be semi-quantitative, showing dose-dependent protection.[5] | Provides quantitative data on protein stability and ligand binding affinity.[7] |
| Instrumentation | Requires a thermocycler and protein detection equipment (e.g., Western blot setup, plate reader). | Requires standard laboratory equipment for protein analysis (e.g., SDS-PAGE, Western blot). | Requires a mass spectrometer. |
| Limitations | Not all ligand binding events result in a detectable thermal shift.[8] | The degree of protection from proteolysis can vary.[5] | Requires the presence of methionine residues in the protein for oxidation.[7] |
Experimental Protocols
CETSA Protocol (Isothermal Dose-Response - ITDR)
This protocol is designed to determine the concentration-dependent engagement of CPTH6 with Gcn5 or pCAF at a fixed temperature.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cancer cell line known to express Gcn5 and pCAF) to 80-90% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through methods such as freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the lysates at a single, optimized temperature (e.g., a temperature that results in partial denaturation of the target protein in the vehicle-treated sample) for 3 minutes, followed by immediate cooling on ice.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Analyze the amount of soluble Gcn5 or pCAF in each sample by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
DARTS Protocol
-
Cell Lysate Preparation: Prepare a cell lysate from a suitable cell line as described in the CETSA protocol. Determine the total protein concentration.
-
Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate sample at an optimized concentration. Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial protein digestion.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and analyze the levels of Gcn5 or pCAF by Western blotting. Increased band intensity in the CPTH6-treated samples compared to the vehicle control indicates target engagement.[5][6]
SPROX Protocol
-
Cell Lysate Preparation and Compound Incubation: Prepare cell lysate and incubate with this compound or vehicle control as in the DARTS protocol.
-
Denaturation and Oxidation: Aliquot the lysates into a series of buffers containing increasing concentrations of a chemical denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride). Initiate oxidation by adding hydrogen peroxide. The denaturant exposes methionine residues, which are then oxidized.
-
Quenching and Digestion: Quench the oxidation reaction and digest the proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the extent of methionine oxidation for peptides derived from Gcn5 and pCAF.
-
Data Analysis: Plot the extent of oxidation against the denaturant concentration. A shift in the denaturation curve in the presence of CPTH6 indicates a change in protein stability upon binding.[7]
CPTH6 Signaling Pathway
CPTH6 inhibits the histone acetyltransferase activity of Gcn5 and pCAF. This leads to a decrease in the acetylation of histone proteins (primarily H3) and non-histone proteins like α-tubulin. The hypoacetylation of histones results in a more condensed chromatin structure, leading to the repression of gene transcription. This can ultimately induce cell cycle arrest and apoptosis.
Conclusion
The Cellular Thermal Shift Assay is a highly effective and versatile method for confirming the direct target engagement of this compound with Gcn5 and pCAF in a cellular environment. Its ability to provide quantitative data in both melt curve and isothermal dose-response formats makes it a valuable tool in drug discovery. While alternative methods like DARTS and SPROX offer label-free approaches to assess target binding, CETSA, particularly in its high-throughput adaptations, provides a robust platform for screening and characterizing inhibitors. The choice of assay will ultimately depend on the specific research question, available resources, and the desired level of throughput and quantitative detail.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
Mimicking Chemical Inhibition with Genetic Tools: A Comparative Guide to Gcn5/pCAF Targeting
An Objective Comparison of CPTH6 Hydrobromide Effects and Gcn5/pCAF Genetic Knockdown
For researchers in oncology, epigenetics, and drug development, understanding the precise mechanism of action of a chemical inhibitor is paramount. The histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5, also known as KAT2A) and pCAF (p300/CBP-associated factor, also known as KAT2B) are critical regulators of gene expression and are implicated in various cancers. CPTH6, a thiazole (B1198619) derivative, has been identified as a potent inhibitor of Gcn5 and pCAF.[1][2] A crucial method for validating the on-target effects of such a compound is to compare its activity with the phenotype produced by the genetic knockdown of its targets.
This guide provides a direct comparison between the cellular effects of the chemical inhibitor CPTH6 and siRNA-mediated genetic knockdown of Gcn5 and/or pCAF. The data presented herein demonstrates a strong correlation between the two methodologies, validating that the primary effects of CPTH6 stem from its inhibition of the Gcn5/pCAF acetyltransferases.
Delineating the Mode of Action: Inhibition vs. Depletion
The fundamental difference between using CPTH6 and genetic knockdown lies in the method of disrupting Gcn5/pCAF function. CPTH6 acts as a direct enzymatic inhibitor, blocking the catalytic activity of the existing protein. In contrast, genetic knockdown, typically via small interfering RNA (siRNA), prevents the synthesis of new Gcn5/pCAF protein by degrading its messenger RNA (mRNA). This comparison is crucial for interpreting experimental outcomes.
References
A Comparative Analysis of Apoptosis Induction: CPTH6 Hydrobromide Versus Standard Chemotherapeutics
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective and targeted cancer therapies, a comprehensive comparison of the apoptotic effects of the novel histone acetyltransferase (HAT) inhibitor, CPTH6 hydrobromide, and standard chemotherapeutic agents has been compiled. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their mechanisms and efficacy in inducing programmed cell death, supported by experimental data.
This compound, a novel thiazole (B1198619) derivative, has been identified as a potent inhibitor of the Gcn5 and pCAF histone acetyltransferases.[1][2] Emerging research highlights its ability to induce apoptosis in various cancer cell lines, with a notable efficacy in targeting lung cancer stem-like cells.[3] This guide delves into the quantitative aspects of CPTH6-induced apoptosis and juxtaposes them with the effects of well-established chemotherapeutic drugs such as cisplatin (B142131) and paclitaxel.
Quantitative Comparison of Apoptotic Effects
The following tables summarize the apoptotic effects of this compound and standard chemotherapeutics in different cancer cell lines. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Apoptotic Effect of this compound on Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| LCSC136 (Lung Cancer Stem-like) | 30 | 72 | ~30% | [4] |
| LCSC136 (Lung Cancer Stem-like) | 50 | 72 | ~80% | [4] |
| U-937 (Leukemia) | 10-100 | 24-72 | Dose- and time-dependent increase | [5][6] |
| HL-60 (Leukemia) | 50 | 48 | Significant increase in PARP cleavage | [7] |
| HL-60 (Leukemia) | 100 | 48 | Significant increase in PARP cleavage | [7] |
Table 2: Apoptotic Effect of Cisplatin on Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic/Necrotic Cells | Reference |
| HL-60 (Leukemia) | 1 | 24 | ~7% | [8] |
| HL-60 (Leukemia) | 2 | 24 | ~10% | [8] |
| HL-60 (Leukemia) | 3 | 24 | ~12% | [8] |
| HL-60 (Leukemia) | 1 | 96 | Significant increase | [8] |
| HL-60 (Leukemia) | 3 | 96 | Significant increase | [8] |
| HL-60 (Leukemia) | 50 | 5 | 10.5% (Annexin V+) | [9] |
Table 3: Apoptotic Effect of Paclitaxel on Cancer Cells
| Cell Line | Concentration (ng/mL) | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |
| MCF-7 (Breast Cancer) | 0-20 | Not specified | Up to 43% (morphologically identified) | [10] |
| MCF-7 (Breast Cancer) | Not specified | 16 | Up to 38% (DNA strand breaks) | [10] |
| MDA-MB-231 (Breast Cancer) | 100 nmol/L | 48 + 24 | ~67% cell death | [11] |
Signaling Pathways of Apoptosis Induction
The mechanisms by which CPTH6 and standard chemotherapeutics induce apoptosis, while both converging on the activation of caspases, are initiated by different upstream signals.
This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[1][2] By inhibiting Gcn5 and pCAF HATs, it leads to histone hypoacetylation, which in turn affects gene expression and ultimately triggers mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c.[1][2] This activates the caspase cascade, leading to programmed cell death.
Standard chemotherapeutics like cisplatin and doxorubicin (B1662922) primarily induce apoptosis by causing DNA damage.[12] This damage activates tumor suppressor proteins like p53, which in turn modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane, causing the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed methodologies for key apoptosis assays are provided below.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture cells to the desired confluency and induce apoptosis by treating with this compound or standard chemotherapeutics for the desired time.
-
Harvesting: Harvest cells by centrifugation. For adherent cells, use a gentle non-enzymatic method for detachment.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][13][14][15][16]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Equilibration: Wash the samples and incubate with Equilibration Buffer.
-
TdT Reaction: Incubate the samples with the TdT reaction mix, containing TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized. For indirect methods, subsequent incubation with a fluorescently labeled antibody or other detection reagent is required.
-
Analysis: Visualize and quantify TUNEL-positive cells using fluorescence microscopy or flow cytometry.[12][17][18][19][20]
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
-
Cell Lysis: Lyse the treated and control cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase activity.[21][22][23][24][25]
Western Blotting for Apoptotic Proteins (e.g., Bax and Bcl-2)
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 can then be quantified.[26][27][28][29][30]
This comparative guide offers a foundational understanding of the apoptotic effects of this compound in relation to standard chemotherapeutics. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these compounds in various cancer models.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. opentrons.com [opentrons.com]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. clyte.tech [clyte.tech]
- 18. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TUNEL Assay [bio-protocol.org]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 25. mpbio.com [mpbio.com]
- 26. benchchem.com [benchchem.com]
- 27. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 28. Western blot analysis of Bcl-2 and Bax expression [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Synergistic Potential of CPTH6 Hydrobromide in Combination Cancer Therapy: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant synergistic potential of CPTH6 hydrobromide, a histone acetyltransferase (HAT) inhibitor, when used in combination with standard-of-care chemotherapy agents in non-small cell lung cancer (NSCLC). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's synergistic effects, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular mechanisms.
Abstract
This compound, a potent inhibitor of the Gcn5 and pCAF histone acetyltransferases, has demonstrated significant anti-tumor activity, particularly against lung cancer stem-like cells (LCSCs). Emerging evidence highlights its ability to synergistically enhance the efficacy of conventional anticancer drugs, offering a promising avenue for combination therapies. This guide synthesizes the available preclinical data on the synergistic effects of this compound in combination with cisplatin (B142131) and pemetrexed (B1662193) in NSCLC, providing a valuable resource for the scientific community to inform future research and development in this area.
Introduction
The development of resistance to chemotherapy and the high toxicity of anti-cancer drugs are major challenges in oncology. Combination therapy, which involves the simultaneous use of multiple drugs with different mechanisms of action, is a key strategy to overcome these limitations. This compound has emerged as a promising candidate for combination regimens due to its targeted action on histone acetyltransferases, which play a crucial role in regulating gene expression and cellular processes frequently dysregulated in cancer. This guide focuses on the synergistic interactions of this compound with other cancer drugs, providing a detailed overview of the supporting experimental data and methodologies.
Quantitative Analysis of Synergistic Effects
The synergistic effect of this compound in combination with cisplatin and pemetrexed has been quantitatively assessed in NSCLC patient-derived lung cancer stem-like cells (LCSC136). The combination index (CI), a widely used method for quantifying drug interactions, was calculated to determine the nature of the interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Drug Combination | Cancer Type | Cell Line | Combination Index (CI) | Interpretation | Reference |
| CPTH6 + Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | LCSC136 | 0.87 | Synergy | [1] |
| CPTH6 + Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) | LCSC136 | 0.60 | Synergy | [1] |
Table 1: Quantitative Analysis of Synergistic Interactions of this compound with Anticancer Drugs. The table summarizes the Combination Index (CI) values from a study evaluating the synergistic effects of this compound with cisplatin and pemetrexed in a non-small cell lung cancer stem-like cell line.
Mechanism of Action: Gcn5/pCAF Inhibition and Apoptosis Induction
CPTH6 exerts its anticancer effects by inhibiting the histone acetyltransferases Gcn5 and pCAF.[1] These enzymes are critical for the acetylation of histone and non-histone proteins, thereby regulating gene expression and various cellular processes. Inhibition of Gcn5 and pCAF by CPTH6 leads to the hypoacetylation of their target proteins, which in turn triggers a cascade of events culminating in apoptosis (programmed cell death) and inhibition of cell proliferation.[1][2]
One of the key downstream effects of Gcn5/pCAF inhibition is the modulation of the tumor suppressor protein p53 and the Bcl-2 family of proteins, which are central regulators of apoptosis.[3][4] Gcn5/pCAF can acetylate p53, influencing its stability and transcriptional activity. By inhibiting these HATs, CPTH6 can indirectly affect p53-mediated apoptosis. Furthermore, Gcn5/pCAF inhibition has been shown to downregulate the expression of anti-apoptotic Bcl-2 family members, tipping the cellular balance towards apoptosis.[4]
Figure 1: Signaling Pathway of CPTH6-Induced Apoptosis. This diagram illustrates the mechanism of action of this compound, starting from the inhibition of Gcn5/pCAF, leading to downstream effects on histone acetylation, p53 modulation, and Bcl-2 family protein expression, ultimately resulting in apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Di Martile et al., 2016.[1]
Cell Culture
-
Cell Line: Patient-derived lung cancer stem-like cells (LCSC136) were used.
-
Culture Conditions: Cells were cultured in a serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) in low-adherent plates to maintain their stem-like properties and promote the formation of multicellular spheroids.
Drug Combination and Viability Assay
-
Drug Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO). Cisplatin and pemetrexed were reconstituted according to the manufacturer's instructions.
-
Cell Seeding: LCSC136 cells were seeded in 96-well plates.
-
Drug Treatment: After 24 hours, cells were treated with a range of concentrations of this compound, cisplatin, and pemetrexed, both as single agents and in combination at a constant ratio (10:1 for CPTH6:cisplatin and CPTH6:pemetrexed).
-
Viability Assessment: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combinations were quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This method is based on the median-effect equation.
-
Dose-Effect Curves: Dose-effect curves were generated for each drug alone and for the combinations.
-
CI Calculation: The CI was calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.
-
Interpretation: CI values were interpreted as follows: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Figure 2: Experimental Workflow for Synergy Assessment. This diagram outlines the key steps involved in the experimental procedure to determine the synergistic effects of this compound in combination with other anticancer drugs, from cell preparation to data analysis.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the synergistic potential of this compound in combination with standard chemotherapy agents for the treatment of NSCLC. The observed synergy, as quantified by the Combination Index, suggests that these combinations could lead to enhanced therapeutic efficacy and potentially allow for dose reductions of conventional cytotoxic drugs, thereby mitigating their associated toxicities.
The mechanism of action, involving the inhibition of Gcn5/pCAF and subsequent induction of apoptosis, provides a rational basis for these synergistic interactions. Further investigation into the detailed molecular pathways and the identification of predictive biomarkers for sensitivity to these combinations are warranted. Clinical trials are necessary to validate these promising preclinical findings and to determine the safety and efficacy of this compound-based combination therapies in cancer patients.
This guide serves as a foundational resource for researchers and clinicians interested in exploring the therapeutic potential of this compound and other HAT inhibitors in combination cancer therapy. The provided experimental protocols and mechanistic insights are intended to facilitate the design of future studies aimed at translating these findings into clinical practice.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Investigations of p53 Acetylation Enabled by Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Validating the Anti-Cancer Stem Cell Properties of CPTH6 Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CPTH6 hydrobromide with other notable anti-cancer stem cell (CSC) agents. The data presented herein is compiled from preclinical studies to offer an objective overview of performance, supported by experimental evidence.
Executive Summary
Cancer stem cells are a subpopulation of tumor cells believed to drive tumor initiation, metastasis, and resistance to conventional therapies. Targeting this resilient cell population is a critical goal in developing more effective cancer treatments. This compound, a histone acetyltransferase (HAT) inhibitor, has emerged as a promising agent that preferentially targets lung cancer stem-like cells (LCSCs). This guide compares the anti-CSC properties of this compound with three other compounds known to target CSCs through distinct mechanisms: Salinomycin (B1681400), Metformin, and Napabucasin (B1676941) (BBI608).
Comparative Analysis of Anti-Cancer Stem Cell Agents
The following tables summarize the key characteristics and quantitative data for this compound and its comparators.
Table 1: General Properties and Mechanism of Action
| Compound | Target Cancer Type(s) | Primary Mechanism of Action | Key Signaling Pathway(s) Affected |
| This compound | Non-Small Cell Lung Cancer (NSCLC) | Histone Acetyltransferase (HAT) Inhibition (pCAF/Gcn5) | Acetylation of histones and non-histone proteins |
| Salinomycin | Breast, Lung, Pancreatic, Colorectal Cancer | Ionophore, Wnt/β-catenin signaling inhibitor | Wnt/β-catenin, Notch, Hedgehog |
| Metformin | Breast, Colon, Lung, Pancreatic Cancer | AMP-activated protein kinase (AMPK) activation | AMPK/mTOR, Insulin/IGF-1 |
| Napabucasin (BBI608) | Colorectal, Pancreatic, Gastric, Lung Cancer | Signal Transducer and Activator of Transcription 3 (STAT3) inhibition | JAK/STAT3 |
Table 2: In Vitro Efficacy Against Cancer Stem-like Cells
| Compound | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| This compound | LCSC18, LCSC36, LCSC136 (Lung CSC-like) | Cell Viability (CellTiter-Glo) | IC50 | 12 µM, 23 µM, 21 µM, respectively | [1][2] |
| Salinomycin | A549, LNM35 (NSCLC) | Cell Viability | IC50 (48h) | 1.5 - 2.5 µM | [3] |
| Metformin | A549, H1299 (NSCLC) | Cell Proliferation | IC50 | 0.25 mmol/L (A549), 2.0 mmol/L (H1299) | [4] |
| Napabucasin (BBI608) | Various CSCs | Self-renewal | IC50 | 0.291 - 1.19 µM | [5] |
Table 3: Effects on Cancer Stem Cell Phenotype
| Compound | Effect on Sphere Formation | Effect on ALDH Activity | Effect on Stemness Markers (Oct4/Nanog) | Apoptosis Induction in CSCs | Citation(s) |
| This compound | Inhibition | Downregulation | Reduces Nanog expression | Yes | [1] |
| Salinomycin | Inhibition | Inhibition | Reduces Oct4 expression | Yes | [6] |
| Metformin | Inhibition | Not specified | Reduces Oct4 and Nanog expression | Yes | [7][8] |
| Napabucasin (BBI608) | Inhibition | Not specified | Downregulates SOX2, c-Myc, Nanog, Oct4 | Yes | [9][10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and the comparator compounds.
References
- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of Salinomycin on Cell Survival, Colony Growth, Migration, and Invasion of Human Non-Small Cell Lung Cancer A549 and LNM35: Involvement of NAG-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin inhibits human non-small cell lung cancer by regulating AMPK–CEBPB–PDL1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Roles of Wnt/β-catenin signaling in the gastric cancer stem cells proliferation and salinomycin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Suppresses Stemness of Non-Small-Cell Lung Cancer Induced by Paclitaxel through FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin Suppresses Stemness of Non-Small-Cell Lung Cancer Induced by Paclitaxel through FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Napabucasin Reduces Cancer Stem Cell Characteristics in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Reversibility of CPTH6 Hydrobromide: A Comparative Guide to Washout Experiments
For Researchers, Scientists, and Drug Development Professionals
CPTH6 hydrobromide is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300/CBP-associated factor (pCAF/KAT2B) and General control non-derepressible 5 (Gcn5/KAT2A).[1][2] Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines makes it a valuable tool for research and a potential therapeutic candidate.[3][4] A critical aspect of characterizing any enzyme inhibitor is understanding its reversibility of binding. This guide provides a framework for assessing the reversibility of this compound's effects through washout experiments and compares it with other known pCAF/Gcn5 inhibitors.
Comparison of this compound with Alternative pCAF/Gcn5 Inhibitors
Several other small molecule inhibitors targeting pCAF and/or Gcn5 have been identified. Below is a comparison of their key characteristics. The reversibility of these compounds, like CPTH6, is generally inferred to be non-covalent and reversible unless explicitly stated otherwise.
| Inhibitor | Target(s) | Reported IC50 Values | Key Reported Biological Effects | Reference(s) |
| This compound | pCAF, Gcn5 | Not specified for direct enzymatic inhibition, but effective in cellular assays in the micromolar range. | Induces apoptosis, inhibits cell viability in leukemia and lung cancer stem-like cells, causes histone hypoacetylation. | [1][2][3] |
| Butyrolactone 3 (MB-3) | Gcn5 | ~100 µM for Gcn5, weak inhibition of CBP (~0.5 mM). | High affinity for Gcn5, comparable to its natural substrate, histone H3. | [5][6][7] |
| Anacardic Acid | p300, pCAF | ~5 µM for pCAF, ~8.5 µM for p300. | Inhibits NF-κB-mediated gene transcription. | [5][6][7][8] |
| Garcinol | p300, pCAF | ~5 µM for pCAF, ~7 µM for p300. | Anti-inflammatory and anti-cancer activities. | [6][7][9] |
| CPTH2 | Gcn5, p300 | Selectively inhibits acetylation of histone H3 by Gcn5. | Induces apoptosis and decreases invasiveness of renal carcinoma cells. | [6][7] |
Experimental Protocol: Washout Experiment for a HAT Inhibitor
This protocol provides a detailed methodology for a washout experiment to determine the reversibility of a histone acetyltransferase inhibitor like this compound. The primary endpoint measured here is the level of histone acetylation, a direct downstream marker of pCAF/Gcn5 activity.
Objective: To determine if the inhibitory effect of this compound on histone acetylation is reversible upon its removal from the cell culture medium.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to CPTH6)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed the cells in multiple culture plates at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow overnight.
-
Inhibitor Treatment: Treat the cells with this compound at a concentration known to cause significant inhibition of histone acetylation (e.g., 1-5 times the EC50 for this effect). Include a vehicle control (e.g., DMSO) group. Incubate for a sufficient duration for the inhibitor to exert its effect (e.g., 4-24 hours).
-
Washout Procedure:
-
Continuous Exposure Group: Leave one set of inhibitor-treated and vehicle-treated plates in the incubator. These will serve as controls for the duration of the experiment.
-
Washout Groups: For the remaining inhibitor-treated plates, aspirate the medium containing the inhibitor.
-
Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual inhibitor.
-
Add fresh, pre-warmed complete culture medium (without the inhibitor) to these "washout" plates.
-
-
Time-Course Recovery: Return the washout plates to the incubator. Harvest cells from different plates at various time points after the washout (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point represents cells lysed immediately after the wash steps.
-
Cell Lysis and Protein Quantification: At each time point, wash the cells with cold PBS and then lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against a specific acetylated histone mark (e.g., acetyl-H3K9 or acetyl-H3K14, known targets of pCAF/Gcn5) and a primary antibody for total histone H3 as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the acetylated histone and total histone. Normalize the acetylated histone signal to the total histone signal for each sample. Compare the levels of histone acetylation in the washout groups to the continuous exposure and vehicle control groups.
Expected Results and Interpretation:
-
Reversible Inhibition: If the effects of this compound are reversible, the levels of histone acetylation in the washout groups will gradually increase over time, eventually returning to the levels seen in the vehicle-treated cells. The rate of recovery provides an indication of the off-rate of the inhibitor from its target.
-
Irreversible Inhibition: If the inhibitor binds irreversibly (e.g., covalently), the levels of histone acetylation in the washout groups will remain low, similar to the continuous exposure group, even after extended periods. Any recovery would likely be dependent on the synthesis of new pCAF and Gcn5 enzymes.
Visualizing Key Processes
To further aid in the understanding of the experimental design and the biological context, the following diagrams have been generated.
References
- 1. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Data from CPTH6, a Thiazole Derivative, Induces Histone Hypoacetylation and Apoptosis in Human Leukemia Cells (2023) [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling CPTH6 Hydrobromide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CPTH6 hydrobromide, a potent thiazole (B1198619) derivative and histone acetyltransferase (HAT) inhibitor. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. Given that this compound should be considered hazardous, stringent safety measures are imperative.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is crucial to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat | • Face shield• Respiratory protection (use of a certified chemical fume hood is the preferred engineering control) |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat | • Face shield• Chemical-resistant apron |
| Weighing and Solution Preparation | • Chemical splash goggles• Two pairs of nitrile gloves• Laboratory coat | • Face shield• Work within a certified chemical fume hood or a powder containment hood. |
| Disposal of Waste | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat | • Face shield• Chemical-resistant apron |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound from receipt to disposal.
1. Preparation and Designating a Work Area:
-
Before handling, ensure you have read and understood the available safety information.[1]
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment, including PPE, before commencing work.
2. Handling the Compound:
-
Weighing: As this compound is a crystalline solid, always weigh the compound within a chemical fume hood to prevent inhalation of any airborne particles.[1]
-
Solution Preparation: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
-
Experimental Use: Conduct all procedures involving this compound within the designated and controlled area.
3. Decontamination and Cleaning:
-
Wipe down all surfaces and equipment with an appropriate decontaminating solution after use.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | • Collect in a clearly labeled, sealed container designated for hazardous chemical waste.• Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | • Collect in a designated, sealed hazardous waste container.• Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused solutions) | • Collect in a sealed, clearly labeled, and appropriate hazardous waste container.• Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | • Place in a designated hazardous waste bag and dispose of according to your institution's guidelines for chemically contaminated waste. |
Understanding the Mechanism: Signaling Pathways of CPTH6
CPTH6 is a known inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF.[2][3] This inhibition leads to a reduction in the acetylation of histones H3 and H4, as well as α-tubulin.[2][3] The downstream effects of this activity include the induction of apoptosis through the mitochondrial pathway and a potential impact on angiogenesis via the VEGF/VEGFR2 pathway.[2][4][5]
Caption: CPTH6 inhibits Gcn5/pCAF, leading to reduced acetylation and inducing apoptosis.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
